RS 67506 hydrochloride
Description
Properties
IUPAC Name |
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWKWEHKHLTRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168631 | |
| Record name | RS 67506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168986-61-6 | |
| Record name | RS 67506 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168986-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RS 67506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RS 67506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS 67506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67506 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). Its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular events that mediate its various physiological effects. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and functional consequences of this compound's activity. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development.
Core Mechanism of Action: Selective 5-HT4 Receptor Agonism
This compound exerts its effects by binding to and activating the 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. It is characterized as a partial agonist, meaning it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT).[1]
Binding Affinity and Potency
RS 67506 demonstrates high affinity for the 5-HT4 receptor. Radioligand binding studies in guinea pig striatum have determined a pKi value of 8.8.[2] In functional assays, such as the carbachol-precontracted rat esophagus preparation, RS 67506 acts as a potent partial agonist with a pEC50 of 8.6.[3] Its intrinsic activity, a measure of efficacy relative to the full agonist 5-HT, is 0.6.[3]
Receptor Selectivity
A key feature of RS 67506 is its high selectivity for the 5-HT4 receptor. It exhibits significantly lower affinity (pKi < 6.0) for a range of other receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, dopamine D1 and D2, and muscarinic M1-M3 receptors.[3] However, it is noteworthy that RS 67506 does show some affinity for sigma 1 (pKi = 7.9) and sigma 2 (pKi = 7.3) binding sites.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinities of RS 67506
| Receptor/Binding Site | Preparation | Radioligand | pKi | Reference |
| 5-HT4 | Guinea Pig Striatum | [3H]-GR 113808 | 8.8 | [3] |
| 5-HT1A | - | - | < 6.0 | [3] |
| 5-HT1D | - | - | < 6.0 | [3] |
| 5-HT2A | - | - | < 6.0 | [3] |
| 5-HT2C | - | - | < 6.0 | [3] |
| Dopamine D1 | - | - | < 6.0 | [3] |
| Dopamine D2 | - | - | < 6.0 | [3] |
| Muscarinic M1-M3 | - | - | < 6.0 | [3] |
| Sigma 1 | - | - | 7.9 | [3] |
| Sigma 2 | - | - | 7.3 | [3] |
Table 2: Functional Potency and Efficacy of RS 67506
| Assay | Preparation | Measured Effect | pEC50 / ED50 | Intrinsic Activity (vs. 5-HT) | Reference |
| In Vitro Functional Assay | Carbachol-precontracted rat esophagus | Relaxation | 8.6 | 0.6 | [3] |
| In Vivo Functional Assay | Anesthetized micropig | Heart Rate Increase | 5.4 µg/kg, i.v. | - | [1][3] |
Downstream Signaling Pathways
Activation of the 5-HT4 receptor by this compound initiates a well-defined intracellular signaling cascade. The 5-HT4 receptor is canonically coupled to the stimulatory G-protein, Gs.
-
Receptor Activation: RS 67506 binds to the 5-HT4 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, leading to the ultimate physiological response.
Physiological and Pharmacological Effects
The activation of 5-HT4 receptors by this compound leads to a variety of physiological effects, primarily related to the gastrointestinal (GI) tract and the cardiovascular system.
-
Gastrointestinal Motility: RS 67506 enhances lower intestinal propulsion and shortens the whole gut transit time in mice.[6] This prokinetic effect is mediated by 5-HT4 receptors on enteric neurons, which leads to increased acetylcholine release and subsequent smooth muscle contraction.
-
Cardiovascular Effects: In anesthetized micropigs, RS 67506 induces a dose-dependent increase in heart rate.[1][3] This is consistent with the known presence of 5-HT4 receptors in the atria, where their stimulation can modulate cardiac function.[7]
-
Cognitive Function: While some selective 5-HT4 receptor agonists have shown potential to enhance cognitive performance, studies with RS 67506 in a rat model of spatial learning and memory did not show a significant effect, possibly due to limited central nervous system penetration.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for 5-HT4 Receptors
This protocol is designed to determine the binding affinity (Ki) of RS 67506 for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig striatum in ice-cold 50 mM HEPES buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).[8]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (approximately 50 µg of protein), a fixed concentration of the radioligand [3H]-GR113808 (e.g., at its Kd value), and varying concentrations of unlabeled RS 67506 (e.g., 10^-12 to 10^-4 M).[8]
-
Define non-specific binding in the presence of a high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808).[8]
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.[9]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of RS 67506 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of RS 67506 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of RS 67506 to stimulate the production of cAMP, the secondary messenger for the 5-HT4 receptor.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing the 5-HT4 receptor (e.g., CHO-K1 cells stably transfected with the human 5-HT4 receptor).
-
Plate the cells in a multi-well plate and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[4]
-
Add varying concentrations of RS 67506 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the logarithm of the RS 67506 concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of RS 67506 that produces 50% of the maximal response).
-
Electrophysiological Recording
This protocol can be used to investigate the effects of RS 67506 on the electrical properties of cells, such as atrial myocytes, which express 5-HT4 receptors.
Methodology:
-
Cell Isolation:
-
Isolate single atrial myocytes from heart tissue (e.g., human atrial appendages) by enzymatic digestion.[7]
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents from the isolated myocytes.
-
Superfuse the cells with a modified Tyrode's solution designed to isolate the current of interest (e.g., the pacemaker current, If).[7]
-
Apply voltage-clamp protocols to elicit the current.
-
-
Drug Application:
-
Establish a stable baseline recording of the current.
-
Apply RS 67506 to the bath solution at a known concentration.
-
Record the changes in the current's properties (e.g., amplitude, activation kinetics) in the presence of the drug.
-
-
Data Analysis:
-
Measure the parameters of the ionic current before and after drug application.
-
For currents like If, analyze the voltage-dependence of activation by fitting the data to a Boltzmann function to determine the half-maximal activation voltage (V1/2).[7]
-
Statistically compare the current parameters in the control and drug-treated conditions to determine the significance of the effect.
-
Conclusion
This compound is a well-characterized, potent, and selective partial agonist of the 5-HT4 receptor. Its mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to distinct physiological effects, most notably on gastrointestinal motility and cardiac function. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development who are investigating the 5-HT4 receptor and its ligands.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-hydroxytryptamine (5-HT)4-receptor agonist RS67506 enhances lower intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT4 receptor stimulation on the pacemaker current I(f) in human isolated atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 10. resources.revvity.com [resources.revvity.com]
RS 67506 hydrochloride as a selective 5-HT4 partial agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67506 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor. This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its in vivo effects. Furthermore, this guide visualizes the canonical and non-canonical signaling pathways of the 5-HT4 receptor and outlines typical experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the 5-HT4 receptor.
Introduction
The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, urinary bladder, heart, and central nervous system. Its activation has been implicated in a variety of physiological processes, including gastrointestinal motility, learning, and memory. Consequently, the 5-HT4 receptor has emerged as a promising therapeutic target for conditions such as irritable bowel syndrome with constipation (IBS-C), gastroparesis, and cognitive disorders like Alzheimer's disease.
This compound has been instrumental as a research tool to elucidate the physiological roles of the 5-HT4 receptor. As a partial agonist, it exhibits a lower intrinsic activity compared to the endogenous ligand serotonin, which can be advantageous in therapeutic applications by providing a more modulated response and potentially a better safety profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.
Table 1: Binding Affinity of this compound for the 5-HT4 Receptor
| Radioligand | Tissue/Cell Line | Species | pKi | Reference |
| [3H]-GR 113808 | Striatum | Guinea Pig | 8.8 | [1] |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Tissue/Cell Line | Species | pEC50 | Intrinsic Activity (vs. 5-HT) | Reference |
| Carbachol-precontracted esophagus relaxation | Esophagus | Rat | 8.6 | 0.6 | [1] |
Table 3: Selectivity Profile of this compound
| Receptor | Binding Affinity (pKi) | Reference |
| 5-HT1A | < 6.0 | [1] |
| 5-HT1D | < 6.0 | [1] |
| 5-HT2A | < 6.0 | [1] |
| 5-HT2C | < 6.0 | [1] |
| Dopamine D1 | < 6.0 | [1] |
| Dopamine D2 | < 6.0 | [1] |
| Muscarinic M1-M3 | < 6.0 | [1] |
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist such as RS 67506 initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). However, evidence also suggests the existence of non-canonical, G-protein-independent signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of RS 67506 for the 5-HT4 receptor using the radiolabeled antagonist [3H]-GR 113808.
Materials:
-
Tissue: Guinea pig striatum, homogenized.
-
Radioligand: [3H]-GR 113808 (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled GR 113808.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize guinea pig striatum in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand ([3H]-GR 113808) at a final concentration of ~0.2 nM.
-
50 µL of assay buffer (for total binding), non-specific binding control, or test compound at various concentrations.
-
100 µL of membrane homogenate (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of RS 67506 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol measures the ability of RS 67506 to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor, thereby determining its functional potency (EC50) and efficacy.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Stimulation Buffer: HBSS or serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: Serotonin (5-HT).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Instrumentation: Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the HEK293-5-HT4 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.
-
Assay:
-
Aspirate the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of the test compound (RS 67506) or the reference agonist (5-HT). Include a vehicle control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for RS 67506 and 5-HT. Determine the intrinsic activity of RS 67506 relative to the maximal response produced by 5-HT.
In Vivo Pharmacology
In vivo studies have demonstrated the physiological effects of this compound. In anesthetized micropigs, intravenous administration of RS 67506 induced a dose-dependent increase in heart rate, with an ED50 of 5.4 µg/kg.[1] Additionally, studies in mice have shown that RS 67506 enhances lower intestinal propulsion, highlighting its prokinetic effects in the gastrointestinal tract.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT4 partial agonist. Its pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and related 5-HT4 receptor modulators. The distinct signaling pathways activated by the 5-HT4 receptor offer multiple avenues for therapeutic intervention, and selective partial agonists like RS 67506 represent a promising strategy for achieving targeted therapeutic effects with an improved safety margin.
References
Pharmacological Profile of RS 67506 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67506 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor. This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key assays are provided, along with a visualization of its primary signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a research chemical that has been instrumental in characterizing the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity for this receptor subtype have made it a valuable tool for in vitro and in vivo studies. This guide summarizes the key pharmacological data for this compound and provides detailed methodologies for its characterization.
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been determined through a series of radioligand binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Binding Site | Preparation | Radioligand | pKi | Ki (nM) |
| 5-HT4 | Guinea Pig Striatum | [3H]-GR113808 | 8.8 | 0.16 |
| 5-HT1A | - | - | < 6.0 | > 1000 |
| 5-HT1D | - | - | < 6.0 | > 1000 |
| 5-HT2A | - | - | < 6.0 | > 1000 |
| 5-HT2C | - | - | < 6.0 | > 1000 |
| Dopamine D1 | - | - | < 6.0 | > 1000 |
| Dopamine D2 | - | - | < 6.0 | > 1000 |
| Muscarinic M1-M3 | - | - | < 6.0 | > 1000 |
| Sigma1 | - | - | 7.9 | 12.6 |
| Sigma2 | - | - | 7.3 | 50.1 |
Data compiled from Eglen et al., 1995, British Journal of Pharmacology.[1]
Table 2: Functional Activity of this compound at the 5-HT4 Receptor
| Assay | Tissue Preparation | Parameter | Value |
| Functional Agonism | Carbachol-precontracted guinea pig esophagus | pEC50 | 8.6 |
| Intrinsic Activity (vs. 5-HT) | 0.6 |
Data compiled from Eglen et al., 1995, British Journal of Pharmacology.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[2][3][4] Upon agonist binding, the Gs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[2][3]
Additionally, there is evidence for a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of the tyrosine kinase Src.[5]
Below is a diagram illustrating the primary signaling pathway of the 5-HT4 receptor activated by an agonist like RS 67506.
Caption: 5-HT4 receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the 5-HT4 receptor in guinea pig striatum.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Tissue: Male Dunkin-Hartley guinea pig striatum.
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Homogenizer.
-
Centrifuge.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect guinea pig striata on ice and homogenize in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane suspension.
-
50 µL of [3H]-GR113808 (at a final concentration close to its Kd, e.g., 0.2 nM).
-
50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM 5-HT.
-
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of RS 67506 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Below is a workflow diagram for the radioligand binding assay.
Caption: Radioligand binding assay workflow.
Functional Assay for 5-HT4 Receptor Agonism
This protocol describes a method to determine the functional potency (EC50) and intrinsic activity of this compound in the carbachol-precontracted guinea pig esophagus.
Objective: To characterize the agonist activity of this compound at the 5-HT4 receptor.
Materials:
-
Tissue: Male Dunkin-Hartley guinea pig esophagus.
-
Organ Bath.
-
Isotonic Transducer.
-
Data Acquisition System.
-
Krebs-Henseleit Solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Carbachol.
-
This compound.
-
5-HT (Serotonin) for determining maximal response.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the esophagus.
-
Prepare longitudinal muscle strips of the esophagus.
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.
-
-
Functional Assay:
-
Contract the esophageal strips with a submaximal concentration of carbachol (e.g., 3 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is observed.
-
At the end of the experiment, add a high concentration of 5-HT to elicit a maximal relaxation for normalization.
-
-
Data Analysis:
-
Express the relaxation at each concentration of RS 67506 as a percentage of the maximal relaxation induced by 5-HT.
-
Plot the percentage of relaxation against the logarithm of the concentration of RS 67506.
-
Determine the pEC50 (-log EC50) from the resulting concentration-response curve using non-linear regression analysis.
-
Calculate the intrinsic activity by dividing the maximal response produced by RS 67506 by the maximal response produced by 5-HT.
-
Below is a workflow diagram for the functional agonism assay.
Caption: Functional agonism assay workflow.
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist. Its well-defined pharmacological profile, characterized by high affinity for the 5-HT4 receptor and low affinity for a wide range of other neurotransmitter receptors, makes it an invaluable tool for investigating the physiological and therapeutic potential of targeting the 5-HT4 receptor. The experimental protocols detailed in this guide provide a foundation for the consistent and reliable pharmacological characterization of this and similar compounds.
References
RS 67506 Hydrochloride: A Comprehensive Technical Guide on Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of RS 67506 hydrochloride, a potent and selective 5-HT₄ receptor partial agonist. The information is compiled from publicly available pharmacological data to assist researchers and drug development professionals in their understanding and application of this compound.
Core Compound Profile
This compound is a well-characterized research chemical known for its high affinity for the serotonin 5-HT₄ receptor. Its selectivity has been profiled against a range of other neurotransmitter receptors, demonstrating a favorable profile for the targeted study of the 5-HT₄ receptor system.
Quantitative Binding Affinity and Selectivity Data
The following tables summarize the quantitative data on the binding affinity of this compound for the human 5-HT₄ receptor and its selectivity against other receptors.
Table 1: Binding Affinity for the 5-HT₄ Receptor
| Receptor | Radioligand | Tissue Source | pKi | Reference |
| 5-HT₄ | [³H]-GR113808 | Guinea Pig Striatum | 8.8 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | pKi | Reference |
| Serotonin Receptors | ||
| 5-HT₁ₐ | < 6.0 | [1] |
| 5-HT₁D | < 6.0 | [1] |
| 5-HT₂ₐ | < 6.0 | [1] |
| 5-HT₂C | < 6.0 | [1] |
| Dopamine Receptors | ||
| D₁ | < 6.0 | [1] |
| D₂ | < 6.0 | [1] |
| Muscarinic Receptors | ||
| M₁-M₃ | < 6.0 | [1] |
| Sigma Receptors | ||
| σ₁ | 7.9 | |
| σ₂ | 7.3 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays for Affinity and Selectivity Determination
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor and its selectivity against other receptor types.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig striatum) or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-GR113808 for the 5-HT₄ receptor) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Measurement)
Objective: To determine the functional activity of this compound at the 5-HT₄ receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
1. Cell Culture and Treatment:
-
Cells expressing the 5-HT₄ receptor are cultured in appropriate media.
-
The cells are then treated with varying concentrations of this compound.
2. Measurement of Second Messenger Levels (cAMP):
-
Since the 5-HT₄ receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
After incubation with the test compound, the cells are lysed.
-
The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
3. Data Analysis:
-
The dose-response curve for cAMP production is plotted.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the maximal effect (Emax) are determined from this curve.
-
By comparing the Emax of this compound to that of a full agonist (like serotonin), its partial agonist activity can be quantified.
Mandatory Visualizations
5-HT₄ Receptor Signaling Pathway
Caption: 5-HT₄ Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity and Selectivity
Caption: Experimental Workflow.
References
An In-depth Technical Guide to RS 67506 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. The guide also elucidates the primary signaling pathways activated by this compound and outlines a typical experimental workflow for its characterization.
Chemical Structure and Physicochemical Properties
This compound is chemically known as N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride.[1] Its structure is characterized by a substituted benzoylpropanone moiety linked to a piperidine ring, which in turn is connected to a methanesulfonamide group via an ethyl chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride[1] |
| CAS Number | 168986-61-6[1][2] |
| Molecular Formula | C₁₈H₂₉Cl₂N₃O₄S[1] |
| Molecular Weight | 454.4 g/mol [1] |
| SMILES | COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | Soluble to 80 mM in water | [2][3] |
| Storage | Store at room temperature | [2] |
| Physical Appearance | Solid (form not specified in results) | |
| Melting Point | Not specified in search results | |
| pKa | Not specified in search results |
Pharmacological Properties
RS 67506 is a potent and selective partial agonist for the 5-HT4 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Table 3: Pharmacological Data for this compound
| Parameter | Species/Tissue | Value | Reference |
| pKi (5-HT4 Receptor) | Guinea pig striatum | 8.8 | [2] |
| pEC50 (Functional Assay) | Guinea pig oesophagus | 8.6 | |
| Intrinsic Activity (vs. 5-HT) | Guinea pig oesophagus | 0.6 | [2] |
| Selectivity | Low affinity (pKi < 6.0) for 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, and M1-3 receptors | [2] | |
| In Vivo ED50 (Heart Rate Increase) | Anesthetized micropig | 5.4 µg/kg (i.v.) |
Signaling Pathways
Activation of the 5-HT4 receptor by this compound initiates intracellular signaling cascades primarily through the Gαs protein, and also via a G-protein independent pathway involving Src kinase.
Gαs-Mediated Signaling Pathway
The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
G-Protein Independent Src Signaling Pathway
In addition to the classical G-protein pathway, the 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. This activation can lead to the stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in processes such as synaptic plasticity and memory.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes the determination of the binding affinity of this compound for the 5-HT4 receptor using [³H]-GR113808 as the radioligand.
4.1.1. Materials
-
Guinea pig striatum
-
[³H]-GR113808 (specific activity ~80 Ci/mmol)
-
This compound
-
5-HT (for non-specific binding determination)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
4.1.2. Membrane Preparation
-
Dissect guinea pig striata on ice.
-
Homogenize the tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
4.1.3. Binding Assay
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding)
-
50 µL of 10 µM 5-HT (for non-specific binding)
-
50 µL of varying concentrations of this compound (for competition binding)
-
-
Add 50 µL of [³H]-GR113808 to all wells (final concentration ~0.2 nM).
-
Add 100 µL of the membrane preparation to all wells.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
4.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Isolated Guinea Pig Esophagus Functional Assay
This protocol details the assessment of the functional activity of this compound as a partial agonist at the 5-HT4 receptor.
4.2.1. Materials
-
Male guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbachol
-
This compound
-
Organ bath with an isometric transducer
-
Data acquisition system
4.2.2. Tissue Preparation
-
Euthanize a male guinea pig by a humane method.
-
Isolate the esophagus and place it in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂.
-
Remove the surrounding connective tissue and cut the esophagus into rings of 2-3 mm in width.
-
Suspend the rings in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
4.2.3. Experimental Procedure
-
Pre-contract the esophageal rings with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxant responses until a maximal effect is achieved.
-
Wash the tissue and allow it to return to baseline before the next concentration-response curve.
4.2.4. Data Analysis
-
Express the relaxant responses as a percentage of the maximal relaxation induced by a reference full agonist (e.g., 5-HT) or as a percentage of the pre-contraction induced by carbachol.
-
Plot the percentage of relaxation against the logarithm of the agonist concentration.
-
Determine the pEC50 (-log EC50) and the maximal effect (Emax) from the resulting sigmoidal curve.
-
The intrinsic activity is calculated as the ratio of the Emax of RS 67506 to the Emax of a full agonist.
In Vivo Heart Rate Measurement in Anesthetized Micropigs
This protocol outlines the procedure for evaluating the in vivo effect of this compound on heart rate in anesthetized micropigs.
4.3.1. Materials
-
Micropigs
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Intravenous catheter
-
ECG monitoring system
-
This compound solution for injection
4.3.2. Experimental Procedure
-
Anesthetize the micropig using a suitable protocol (e.g., induction with ketamine/xylazine and maintenance with isoflurane).
-
Place an intravenous catheter in a suitable vein (e.g., ear vein) for drug administration.
-
Attach ECG electrodes to monitor the heart rate continuously.
-
Allow the animal to stabilize for a period after anesthesia induction.
-
Administer a bolus intravenous injection of vehicle (saline) and record the baseline heart rate.
-
Administer cumulative intravenous doses of this compound.
-
Record the heart rate continuously for a defined period after each dose.
4.3.3. Data Analysis
-
Calculate the change in heart rate from the baseline for each dose of this compound.
-
Plot the change in heart rate against the logarithm of the dose.
-
Determine the ED50 value, which is the dose that produces 50% of the maximal increase in heart rate.
Synthesis
A plausible synthetic route for this compound, based on the synthesis of structurally related compounds, would likely involve the following key steps:
-
Synthesis of the 4-amino-5-chloro-2-methoxypropiophenone core: This could be achieved through a Friedel-Crafts acylation of a suitably protected 4-chloro-3-methoxyaniline with 3-chloropropionyl chloride, followed by deprotection.
-
Synthesis of the N-(2-aminoethyl)methanesulfonamide side chain: This can be prepared by reacting ethylenediamine with methanesulfonyl chloride.
-
Coupling of the piperidine ring: The propiophenone core can be reacted with 4-piperidone via a Mannich-type reaction to introduce the piperidin-4-yl-propan-1-one moiety.
-
Alkylation of the piperidine nitrogen: The piperidine nitrogen is then alkylated with the N-(2-aminoethyl)methanesulfonamide side chain, likely via a reductive amination or direct alkylation with a suitable leaving group.
-
Formation of the hydrochloride salt: The final free base is treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Workflow
The characterization of a novel compound like this compound typically follows a structured workflow to systematically evaluate its properties.
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT4 receptor. Its high potency and selectivity make it suitable for a range of in vitro and in vivo investigations into the physiological and pathophysiological roles of this receptor. The detailed protocols and pathway diagrams provided in this guide are intended to support and facilitate future research in this area.
References
An In-depth Technical Guide to the Discovery and Synthesis of RS 67506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive overview of its discovery, pharmacological properties, and the signaling pathways it modulates. While a detailed, publicly available synthesis protocol remains proprietary, this guide summarizes the key quantitative data, outlines the fundamental experimental protocols used in its characterization, and presents visual diagrams of its mechanism of action and experimental evaluation.
Introduction
The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract and the central nervous system.[1] Its activation is implicated in a range of physiological processes, including gastrointestinal motility and cognitive function.[1][2] Consequently, the development of selective 5-HT4 receptor agonists has been a significant area of research for therapeutic applications in disorders such as chronic constipation and Alzheimer's disease.[1][2] RS 67506 emerged from these efforts as a compound with high affinity and selectivity for the 5-HT4 receptor, acting as a partial agonist.[3][4]
Discovery and Pharmacological Profile
RS 67506, with the chemical name 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylamino)ethyl-4-piperidinyl]-1-propanone hydrochloride, was identified as a potent and selective 5-HT4 receptor partial agonist.[4][5] Its hydrochloride salt is a water-soluble solid.[3]
Quantitative Pharmacological Data
The pharmacological characteristics of RS 67506 have been determined through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
Table 1: Receptor Binding Affinity of RS 67506
| Receptor | Preparation | Radioligand | pKi | Reference |
| 5-HT4 | Guinea Pig Striatum | [3H]-GR 113808 | 8.8 | [4] |
| 5-HT1A | - | - | < 6.0 | [3][4] |
| 5-HT1D | - | - | < 6.0 | [3][4] |
| 5-HT2A | - | - | < 6.0 | [3][4] |
| 5-HT2C | - | - | < 6.0 | [3][4] |
| Dopamine D1 | - | - | < 6.0 | [3][4] |
| Dopamine D2 | - | - | < 6.0 | [3][4] |
| Muscarinic M1-M3 | - | - | < 6.0 | [3][4] |
| Sigma 1 | - | - | 7.9 | [4] |
| Sigma 2 | - | - | 7.3 | [4] |
Table 2: In Vitro Functional Activity of RS 67506
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Relaxation of precontracted oesophagus | Rat Oesophagus | pEC50 | 8.6 | [4] |
| Relaxation of precontracted oesophagus | Rat Oesophagus | Intrinsic Activity (vs. 5-HT) | 0.6 | [3][4] |
| Antagonism by GR 113808 (10 nM) | Rat Oesophagus | pKB | 9.0 | [4] |
Table 3: In Vivo Activity of RS 67506
| Model | Species | Parameter | ED50 | Reference |
| Increase in heart rate | Anaesthetized Micropig | - | 5.4 µg/kg, i.v. | [4] |
| Enhancement of lower intestinal propulsion | Mouse | - | - | [6] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, based on its chemical structure, a plausible synthetic approach would involve the multi-step synthesis of the two key fragments: the 1-(4-amino-5-chloro-2-methoxyphenyl)propanone moiety and the 1-(2-methylsulfonylamino)ethyl-4-piperidinyl moiety, followed by their coupling. The final step would involve the formation of the hydrochloride salt.
Experimental Protocols
The following are generalized protocols based on the available literature for the characterization of RS 67506.
Radioligand Binding Assay
This assay is used to determine the binding affinity of RS 67506 for the 5-HT4 receptor.
-
Tissue Preparation: A homogenate of guinea pig striatum, a brain region with high 5-HT4 receptor density, is prepared.
-
Incubation: The tissue homogenate is incubated with a known concentration of the radiolabeled 5-HT4 receptor antagonist, [3H]-GR 113808, and varying concentrations of the test compound (RS 67506).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the tissue is measured using liquid scintillation counting.
-
Data Analysis: The concentration of RS 67506 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Rat Oesophagus Relaxation
This assay assesses the functional activity of RS 67506 as a 5-HT4 receptor agonist.
-
Tissue Preparation: A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution and gassed with 95% O2 / 5% CO2.
-
Contraction: The tissue is pre-contracted with carbachol.
-
Compound Addition: Cumulative concentrations of RS 67506 are added to the organ bath.
-
Measurement: The relaxation of the oesophageal muscle is measured isometrically.
-
Data Analysis: The concentration of RS 67506 that produces 50% of the maximal relaxation (EC50) is calculated. The intrinsic activity is determined by comparing the maximal response of RS 67506 to that of the full agonist, 5-HT.
In Vivo Assay: Micropig Tachycardia
This in vivo model is used to evaluate the systemic effects of RS 67506.
-
Animal Preparation: Micropigs are anesthetized, and catheters are inserted for drug administration and blood pressure/heart rate monitoring.
-
Drug Administration: RS 67506 is administered intravenously at increasing doses.
-
Measurement: Heart rate and other cardiovascular parameters are continuously recorded.
-
Data Analysis: The dose of RS 67506 that produces a 50% of the maximal increase in heart rate (ED50) is determined.
Signaling Pathways
Activation of the 5-HT4 receptor by RS 67506 initiates intracellular signaling cascades. The primary pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow
The characterization of a novel compound like RS 67506 typically follows a structured workflow, from initial screening to in vivo evaluation.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. Its high potency and selectivity as a partial agonist have been well-characterized through a series of in vitro and in vivo studies. While the specific details of its synthesis are not in the public domain, the pharmacological data and experimental methodologies outlined in this guide provide a solid foundation for researchers in the field of drug discovery and development. Further investigation into its therapeutic potential is warranted.
References
- 1. scielo.br [scielo.br]
- 2. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]
- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of 5-HT4 Receptors with RS 67506: A Technical Guide
Introduction
The 5-hydroxytryptamine-4 (5-HT4) receptor, a member of the G-protein-coupled receptor (GPCR) family, is a key modulator of serotonergic neurotransmission.[1][2] Predominantly coupled to the Gαs protein, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][4] Beyond this canonical pathway, the 5-HT4 receptor can also engage in G-protein-independent signaling, notably through the activation of Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway.[2][5][6]
These receptors are widely distributed throughout the central nervous system—with high expression in the hippocampus, striatum, and prefrontal cortex—and in peripheral tissues, including the gastrointestinal tract, heart, urinary bladder, and adrenal glands.[1][5] This broad distribution underscores their involvement in a diverse range of physiological processes, from cognition and mood regulation to gastrointestinal motility.[2][4] Dysregulation of 5-HT4 receptor signaling has been implicated in neuropsychiatric conditions like depression and Alzheimer's disease.[3]
RS 67506 is a potent and selective partial agonist for the 5-HT4 receptor, making it an invaluable pharmacological tool for elucidating the receptor's physiological functions.[7] This guide provides an in-depth overview of the 5-HT4 receptor's role as investigated with RS 67506, detailing its pharmacological profile, signaling mechanisms, and the experimental protocols used for its characterization.
Pharmacological Profile of RS 67506
RS 67506 demonstrates high affinity and selectivity for the 5-HT4 receptor. Its partial agonist activity allows for the stimulation of the receptor without inducing the maximal response, which is crucial for avoiding receptor desensitization and potential side effects in therapeutic applications.
Table 1: Binding Affinity and Selectivity of RS 67506
| Receptor/Site | Tissue Source | pKi (negative log of inhibition constant) | Reference |
|---|---|---|---|
| 5-HT4 | Guinea Pig Striatum | 8.8 | [8] |
| 5-HT1A | - | < 6.0 | |
| 5-HT1D | - | < 6.0 | |
| 5-HT2A | - | < 6.0 | |
| 5-HT2C | - | < 6.0 | |
| Dopamine D1 | - | < 6.0 | |
| Dopamine D2 | - | < 6.0 |
| Muscarinic M1-M3 | - | < 6.0 | |
Note: A higher pKi value indicates stronger binding affinity. The significantly higher pKi for the 5-HT4 receptor compared to other receptors highlights the selectivity of RS 67506.
Signaling Pathways Activated by 5-HT4 Receptors
Activation of the 5-HT4 receptor by an agonist like RS 67506 initiates two primary signaling cascades within the cell.
Gαs-cAMP Dependent Pathway (Canonical)
This is the major signaling pathway for 5-HT4 receptors.[5] Agonist binding triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to synthesize cAMP from ATP.[3][4] The second messenger cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to modulate cellular function.[3]
G-Protein Independent Src/ERK Pathway (Non-Canonical)
The 5-HT4 receptor can also signal independently of G-proteins.[5] Upon agonist binding, the receptor can directly activate the non-receptor tyrosine kinase Src.[2][6] Activated Src then initiates a phosphorylation cascade that results in the activation of the Extracellular signal-Regulated Kinase (ERK).[2][6] This pathway plays a significant role in neuronal plasticity, learning, and memory.[2][6]
Physiological Roles and In Vivo Effects of RS 67506
The use of RS 67506 in various models has been instrumental in defining the physiological significance of 5-HT4 receptor activation.
Table 2: Summary of In Vivo Effects of RS 67506
| System | Model | Observed Effect | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Gastrointestinal | Mice | Shortened whole gut transit time; enhanced lower intestinal propulsion. | Constipation, Irritable Bowel Syndrome (IBS) | [7][9] |
| Central Nervous | Rodents | Rapid antidepressant and anxiolytic-like effects in behavioral paradigms. | Depression, Anxiety Disorders | [2] |
| Central Nervous | Rodents | Pro-cognitive effects in learning and memory tasks. | Cognitive deficits, Alzheimer's Disease | [2][4] |
| Cardiovascular | - | Positive inotropy and tachycardia (increased heart rate). | (Potential for cardiac side effects) | [1] |
| Endocrine | - | Stimulates release of cortisol, corticosterone, and aldosterone from the adrenal gland. | - | [1] |
| Urinary | - | Modulates cholinergic/purinergic transmission in the bladder. | Urinary incontinence |[1] |
Detailed Experimental Protocols
The characterization of RS 67506 and its interaction with the 5-HT4 receptor relies on a suite of established in vitro and in vivo assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of RS 67506 for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue known to express 5-HT4 receptors (e.g., guinea pig striatum) in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.
-
Assay Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808) and varying concentrations of the unlabeled competitor drug (RS 67506).
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of RS 67506. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and subsequently the Ki value.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of RS 67506 as a 5-HT4 receptor agonist.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of RS 67506 to the cells and incubate for a defined period to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of RS 67506. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
In Vivo Whole Gut Transit Time Assay
Objective: To assess the prokinetic effect of RS 67506 on gastrointestinal motility in a living animal.[7]
Methodology:
-
Animal Preparation: Fast mice overnight but allow free access to water.
-
Drug Administration: Administer RS 67506 or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Marker Administration: After a set pre-treatment time, administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) orally to each mouse.
-
Observation: House the mice in individual cages with white paper lining and monitor for the first appearance of the colored marker in the feces.
-
Data Collection: Record the time elapsed between the administration of the marker and its first appearance in the feces. This is the whole gut transit time.
-
Data Analysis: Compare the mean transit time between the RS 67506-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in transit time indicates a prokinetic effect.[7][9]
References
- 1. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-hydroxytryptamine (5-HT)4-receptor agonist RS67506 enhances lower intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to RS 67506 Hydrochloride
CAS Number: 168986-61-6
Authored for: Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
RS 67506 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and a schematic of the 5-HT4 receptor signaling pathway are presented to support further research and development efforts. All quantitative data has been summarized in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound, with the chemical name N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride, is a well-characterized small molecule.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 168986-61-6 | [1][2] |
| Molecular Formula | C18H29Cl2N3O4S | [1] |
| Molecular Weight | 454.41 g/mol | [1][3] |
| IUPAC Name | N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | [1] |
| Solubility | Soluble to 80 mM in water | [3] |
| Storage | Store at room temperature | [3] |
Pharmacological Profile
RS 67506 is distinguished by its high affinity and selectivity for the 5-HT4 receptor, where it acts as a partial agonist.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of RS 67506 for the 5-HT4 receptor and a panel of other neurotransmitter receptors. The compound demonstrates a high affinity for the 5-HT4 receptor, with a pKi of 8.8 in guinea pig striatum.[2][3][4] Its affinity for other receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, dopamine D1 and D2, and muscarinic M1-M3 receptors, is significantly lower (pKi < 6.0).[3] Notably, RS 67506 also exhibits affinity for sigma 1 and sigma 2 binding sites.[4]
| Receptor/Site | Tissue | Radioligand | pKi | Reference |
| 5-HT4 | Guinea Pig Striatum | [3H]-GR 113808 | 8.8 | [4] |
| 5-HT1A | - | - | < 6.0 | [4] |
| 5-HT1D | - | - | < 6.0 | [4] |
| 5-HT2A | - | - | < 6.0 | [4] |
| 5-HT2C | - | - | < 6.0 | [4] |
| Dopamine D1 | - | - | < 6.0 | [4] |
| Dopamine D2 | - | - | < 6.0 | [4] |
| Muscarinic M1-M3 | - | - | < 6.0 | [4] |
| Sigma 1 | - | - | 7.9 | [4] |
| Sigma 2 | - | - | 7.3 | [4] |
In Vitro Functional Activity
The functional activity of RS 67506 as a 5-HT4 receptor partial agonist has been characterized in the carbachol-precontracted rat esophagus model. In this assay, RS 67506 elicits a potent relaxant response.[4][5]
| Assay | Tissue | Parameter | Value | Reference |
| Functional Agonism | Carbachol-precontracted Rat Esophagus | pEC50 | 8.6 | [4] |
| Intrinsic Activity (vs. 5-HT) | 0.6 | [3][4] | ||
| Antagonism of Response | Carbachol-precontracted Rat Esophagus | Antagonist | GR 11308 (10 nM) | [4] |
| Apparent Affinity (pKB) | 9.0 | [4][5] |
In Vivo Efficacy
In vivo studies have demonstrated the physiological effects of RS 67506, consistent with its 5-HT4 receptor agonism. These include cardiovascular and gastrointestinal effects.
| Species | Model | Effect | ED50 | Max Effect | Reference |
| Anesthetized Micropig | Heart Rate | Tachycardia | 5.4 µg/kg, i.v. | 47 beats/min increase | [4][5] |
| Mouse | Gastrointestinal Motility | Shortened whole gut transit time | Not Reported | Not Reported | [6] |
| Rat | Spatial Learning and Memory | No effect | Up to 1000 µg/kg, i.p. | - | [5] |
Of note, in a rat model of spatial learning and memory, RS 67506 did not show an effect, which may suggest limited central nervous system penetration compared to other 5-HT4 agonists.[5]
Signaling Pathway
RS 67506 exerts its effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway.
Caption: 5-HT4 Receptor Signaling Pathway Activated by RS 67506.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of RS 67506.
In Vitro: Rat Esophagus Relaxation Assay
This assay assesses the functional potency and efficacy of 5-HT4 receptor agonists.
Objective: To determine the pEC50 and intrinsic activity of RS 67506 in inducing relaxation of pre-contracted rat esophageal tissue.
Materials:
-
Male Wistar rats
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol
-
This compound
-
5-Hydroxytryptamine (5-HT)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize male Wistar rats and dissect the esophagus.
-
Prepare the tunica muscularis mucosae as a strip and mount it in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of RS 67506 to the organ bath.
-
Record the relaxation response as a percentage of the carbachol-induced tone.
-
For comparison, generate a concentration-response curve for the full agonist, 5-HT.
-
Calculate the pEC50 and intrinsic activity of RS 67506 relative to the maximal relaxation induced by 5-HT.
Caption: Workflow for the Rat Esophagus Relaxation Assay.
In Vivo: Murine Gastrointestinal Motility Assay
This assay evaluates the prokinetic effects of compounds by measuring the transit of a non-absorbable marker through the gastrointestinal tract.
Objective: To assess the effect of RS 67506 on whole gut transit time in mice.
Materials:
-
Male ICR mice
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
This compound
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Fast mice for approximately 18 hours with free access to water.
-
Administer RS 67506 or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).
-
At a predetermined time after compound administration (e.g., 30 minutes), administer a charcoal meal orally (e.g., 0.1 mL/10 g body weight).
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Dissect the entire gastrointestinal tract from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.
-
Compare the transit distance in the RS 67506-treated group to the vehicle-treated group.
Caption: Workflow for the Murine Gastrointestinal Motility Assay.
Summary and Future Directions
This compound is a valuable research tool for investigating the physiological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable pharmacological probe for both in vitro and in vivo studies. The data presented in this guide highlight its partial agonist activity and its effects on cardiovascular and gastrointestinal function.
Further research is warranted to fully elucidate the pharmacokinetic profile of RS 67506, including its absorption, distribution, metabolism, and excretion (ADME) properties. In particular, a more detailed understanding of its ability to cross the blood-brain barrier would be beneficial for interpreting its effects in central nervous system models. While a detailed synthesis protocol is not publicly available, the chemical structure is known, allowing for potential custom synthesis. The comprehensive data and protocols provided herein serve as a solid foundation for researchers and drug developers working with this important 5-HT4 receptor agonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Deep Dive: Unraveling the Intrinsic Activity of RS 67506 Hydrochloride in Comparison to Serotonin
For Immediate Release
This technical guide provides an in-depth analysis of the intrinsic activity of RS 67506 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, benchmarked against the endogenous ligand, serotonin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
Executive Summary
This compound has been characterized as a high-affinity partial agonist at the 5-HT4 receptor. Quantitative data reveals that while it possesses high potency, its maximal effect is lower than that of the full agonist, serotonin. This guide will dissect the quantitative pharmacology of RS 67506, detail the experimental protocols for assessing its activity, and visualize the intricate signaling pathways it modulates.
Quantitative Pharmacological Profile
The intrinsic activity of a ligand describes its ability to elicit a functional response upon binding to a receptor. For RS 67506, this has been quantified in direct comparison to serotonin, the natural full agonist of the 5-HT4 receptor. The key parameters are summarized below.
| Compound | pKi (Guinea Pig Striatum) | pEC50 (Rat Oesophagus) | Intrinsic Activity (vs. Serotonin) |
| This compound | 8.8[1] | 8.6[1] | 0.6[1] |
| Serotonin (5-HT) | - | - | 1.0 (by definition) |
Table 1: Quantitative Comparison of this compound and Serotonin at the 5-HT4 Receptor. Data from Eglen et al., 1995.
The pKi value indicates a high binding affinity of RS 67506 for the 5-HT4 receptor. The pEC50 value demonstrates its high potency in a functional assay. The intrinsic activity of 0.6 classifies RS 67506 as a partial agonist, capable of producing a response that is 60% of the maximum response achievable by serotonin in the same system[1].
Signaling Pathways
Activation of the 5-HT4 receptor by agonists such as serotonin and RS 67506 initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.
G-Protein Dependent Signaling
The canonical signaling pathway for the 5-HT4 receptor is through its coupling to the Gs alpha subunit of the heterotrimeric G-protein complex[2][3]. This initiates a well-defined cascade:
-
Agonist Binding: Serotonin or RS 67506 binds to the 5-HT4 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gs protein. GDP is exchanged for GTP on the Gαs subunit.
-
Adenylate Cyclase Activation: The activated Gαs subunit dissociates and activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function[4].
G-Protein Independent Signaling
Emerging evidence indicates that the 5-HT4 receptor can also signal through pathways independent of G-protein activation. A key alternative pathway involves the recruitment and activation of the non-receptor tyrosine kinase, Src[5][6].
-
Agonist Binding: Ligand binding to the 5-HT4 receptor.
-
Src Activation: The receptor, independent of G-proteins, activates Src kinase.
-
ERK Pathway Activation: Activated Src can then phosphorylate and activate downstream effectors, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway[5].
-
Cellular Responses: ERK activation influences various cellular processes, including cell proliferation and differentiation.
Experimental Protocols
The characterization of this compound's intrinsic activity relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by centrifugation[7].
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]-GR113808) and a range of concentrations of the unlabeled test compound (RS 67506 or serotonin)[7].
-
Equilibrium: Allow the binding to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity[8].
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, a hallmark of Gs-coupled receptor activation.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the 5-HT4 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP[9].
-
Stimulation: Add varying concentrations of the test compound (RS 67506 or serotonin) to the wells and incubate for a defined period at 37°C to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay[10].
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Determine the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Emax (the maximal effect) for each compound. The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of the full agonist (serotonin).
Intracellular Calcium Mobilization Assay
While the 5-HT4 receptor is primarily Gs-coupled, it can also influence intracellular calcium levels, potentially through indirect mechanisms or coupling to other G-proteins in certain cellular contexts[3].
Protocol:
-
Cell Culture and Plating: Culture and plate cells expressing the 5-HT4 receptor as described for the cAMP assay.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer[11]. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Stimulation and Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject varying concentrations of the test compound (RS 67506 or serotonin) and immediately begin kinetic reading of the fluorescence intensity over time[12]. An increase in intracellular calcium will lead to an increase in the fluorescence of the dye.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine pEC50 and Emax values.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the 5-HT4 receptor. Its high potency and partial agonist nature, with an intrinsic activity of 0.6 relative to serotonin, make it a compound of significant interest. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other novel 5-HT4 receptor ligands. A thorough understanding of its interaction with both G-protein dependent and independent signaling pathways is crucial for the development of selective and effective therapeutics targeting the serotonergic system.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. abcam.com [abcam.com]
- 12. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for RS 67506 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67506 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor.[1] With a pKi of 8.8 for 5-HT4 sites in the guinea pig striatum, it shows high selectivity over other serotonin receptors (5-HT1A, 1D, 2A, 2C), dopamine receptors (D1, D2), and muscarinic receptors (M1-3). In vivo, it has demonstrated the potential to influence physiological processes regulated by the 5-HT4 receptor, including cardiovascular function and potentially cognitive processes and gastrointestinal motility. These application notes provide detailed protocols for in vivo experiments to investigate the effects of this compound on cognitive enhancement and gastrointestinal motility in rodent models.
Signaling Pathway of 5-HT4 Receptor Activation
Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.
Data Presentation
Due to the limited publicly available quantitative data from in vivo studies with this compound, the following tables are presented with illustrative data. This data is based on expected outcomes for a 5-HT4 agonist in these models and should be used for guidance in experimental design and data analysis.
Table 1: Illustrative Data for Cognitive Enhancement in the Morris Water Maze (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Day 1 Latency (s) | Day 5 Latency (s) | Probe Trial (Time in Target Quadrant, %) |
| Vehicle (Saline) | - | 60 ± 5 | 25 ± 4 | 28 ± 3 |
| RS 67506 HCl | 0.1 | 55 ± 6 | 18 ± 3 | 40 ± 4 |
| RS 67506 HCl | 1.0 | 52 ± 5 | 15 ± 2 | 48 ± 5 |
| Scopolamine (1 mg/kg) | - | 60 ± 4 | 55 ± 5 | 20 ± 3 |
| Scopolamine + RS 67506 HCl | 1.0 | 58 ± 6 | 30 ± 4# | 35 ± 4# |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. #p<0.05 compared to Scopolamine alone.
Table 2: Illustrative Data for Cognitive Enhancement in the Novel Object Recognition Test (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |
| Vehicle (Saline) | - | 0.25 ± 0.05 |
| RS 67506 HCl | 0.1 | 0.40 ± 0.06* |
| RS 67506 HCl | 1.0 | 0.55 ± 0.08** |
| Scopolamine (1 mg/kg) | - | 0.05 ± 0.04 |
| Scopolamine + RS 67506 HCl | 1.0 | 0.30 ± 0.07# |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. #p<0.05 compared to Scopolamine alone.
Table 3: Illustrative Data for Gastrointestinal Motility (Mice)
| Treatment Group | Dose (mg/kg, p.o.) | Whole Gut Transit Time (min) |
| Vehicle (0.5% Methylcellulose) | - | 150 ± 10 |
| RS 67506 HCl | 0.5 | 125 ± 8* |
| RS 67506 HCl | 2.0 | 100 ± 7** |
| Loperamide (5 mg/kg) | - | 240 ± 15 |
| Loperamide + RS 67506 HCl | 2.0 | 160 ± 12# |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. #p<0.05 compared to Loperamide alone.
Experimental Protocols
Cognitive Enhancement: Morris Water Maze
This protocol is designed to assess spatial learning and memory in mice or rats.
Materials:
-
Morris Water Maze (circular pool, ~1.2 m diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
-
This compound
-
Sterile saline for injection
-
Animal subjects (e.g., C57BL/6 mice or Wistar rats)
Procedure:
-
Animal Acclimatization: House animals for at least one week prior to the experiment with a 12h light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. One source indicates solubility in water up to 80 mM.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the first trial of each day.
-
Conduct four trials per day for each animal. For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.
-
Allow the animal to swim for a maximum of 60 seconds to find the submerged platform. If the animal fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
-
Data Analysis:
-
Analyze the escape latencies across the acquisition days to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
-
Cognitive Enhancement: Novel Object Recognition Test
This protocol assesses recognition memory in rodents.
Materials:
-
Open field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., small plastic toys)
-
Video recording equipment
-
This compound
-
Sterile saline for injection
-
Animal subjects (e.g., Sprague-Dawley rats)
Procedure:
-
Habituation (Day 1-2):
-
Allow each animal to explore the empty open field arena for 10 minutes per day for two consecutive days.
-
-
Training (Familiarization) Phase (Day 3):
-
Administer this compound or vehicle (saline) via i.p. injection 30 minutes before the training phase.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Testing Phase (Day 3, after a retention interval, e.g., 1 or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Gastrointestinal Motility: Whole Gut Transit Time
This protocol measures the time it takes for a marker to traverse the entire gastrointestinal tract.
References
Application Notes and Protocols for RS 67506 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67506 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor predominantly expressed in the gastrointestinal tract and various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex, areas critically involved in learning, memory, and emotional regulation. Activation of the 5-HT4 receptor initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, making it a promising target for therapeutic interventions in cognitive and anxiety-related disorders. These application notes provide detailed protocols for utilizing this compound in common rodent behavioral assays to assess its potential cognitive-enhancing and anxiolytic effects.
Mechanism of Action: 5-HT4 Receptor Signaling
Activation of the 5-HT4 receptor by an agonist like this compound primarily leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and protein synthesis that are crucial for long-term memory formation. Additionally, 5-HT4 receptor activation can modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, further contributing to its effects on synaptic plasticity.
Application Notes and Protocols for RS 67506 Hydrochloride in Murine Gastrointestinal Motility Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to RS 67506 Hydrochloride
This compound is a potent and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] In the gastrointestinal (GI) tract, the activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates a signal transduction pathway that increases intracellular cyclic adenosine monophosphate (cAMP).[3] This cascade ultimately enhances neuronal excitability and acetylcholine release, leading to increased smooth muscle contraction and peristalsis.[3] Consequently, this compound serves as a valuable pharmacological tool for studying the role of 5-HT4 receptors in regulating GI motility and for investigating prokinetic therapies for disorders characterized by reduced motility, such as constipation.[1] In mouse models, administration of RS 67506 has been shown to accelerate gastrointestinal transit, specifically by shortening the whole gut transit time.[1]
Pharmacological Profile of this compound
RS 67506 demonstrates high affinity and selectivity for the 5-HT4 receptor, with lower affinity for other serotonin receptor subtypes and various other receptors.[2] Its prokinetic effects are a direct result of its agonistic activity at 5-HT4 receptors within the enteric nervous system.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Receptor Affinity (pKi) | 8.8 | Guinea-pig striatum ([3H]-GR 113808 binding) | [2] |
| Functional Potency (pEC50) | 8.6 | Rat oesophagus (carbachol-precontracted) | [2] |
| Intrinsic Activity | 0.6 (Partial Agonist) | Relative to 5-HT in rat oesophagus | [2] |
| Primary In Vivo Effect | Shortens whole gut transit time | Mouse | [1] |
Key Experiments for Assessing Gastrointestinal Motility in Mice
Two common and robust methods for evaluating the prokinetic effects of compounds like RS 67506 in mice are the Whole Gut Transit Time (WGTT) Assay and the Colonic Propulsion Assay.
This assay measures the time required for a non-absorbable marker to travel the entire length of the gastrointestinal tract, from oral administration to its first appearance in the feces.[4] It provides an overall assessment of GI motility.[5]
Experimental Protocol: WGTT Assay Using Carmine Red Marker
A. Materials and Reagents:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Carmine red powder (Sigma-Aldrich, C1022 or equivalent)[6]
-
Methylcellulose (Sigma-Aldrich, M0512 or equivalent)[6]
-
Distilled water
-
Oral gavage needles (soft-tipped, 20-gauge)[4]
-
1 mL syringes
-
Clean cages with no bedding for observation[6]
B. Preparation of Solutions:
-
Carmine Red Solution (6% w/v):
-
Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of distilled water. Heating and stirring can aid dissolution; allow the solution to cool to room temperature.[6]
-
Dissolve 6 g of carmine red powder in 100 mL of the 0.5% methylcellulose solution. Stir on a hot plate until fully dissolved, then cool.[6]
-
Prepare fresh for each experiment and vortex well before use.[4][6]
-
-
This compound Solution:
-
Dissolve this compound in the chosen vehicle to achieve the desired final concentration for dosing. The volume administered is typically 5-10 mL/kg body weight.
-
C. Experimental Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 1-2 hours before the start of the procedure to acclimate.[4] Ensure standardized conditions (e.g., light/dark cycle) for all experimental groups.[6]
-
Fasting (Optional but Recommended): Fast mice for 4-6 hours prior to the experiment to ensure an empty stomach, but allow free access to water. This reduces variability.
-
Drug Administration:
-
Administer the prepared RS 67506 solution or vehicle to the respective groups via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). Record the exact time of administration.
-
-
Marker Administration:
-
Approximately 15-30 minutes after drug administration, administer 150 µL of the 6% carmine red solution via oral gavage.[6] Record the time of gavage for each mouse.
-
-
Observation:
-
Data Collection:
Table 2: Representative Data for WGTT Assay with a Prokinetic Agent
| Treatment Group | Dose (mg/kg, p.o.) | N | Whole Gut Transit Time (minutes, Mean ± SEM) |
| Vehicle Control | - | 8 | 185 ± 12 |
| RS 67506 | 1.0 | 8 | 140 ± 9 |
| RS 67506 | 3.0 | 8 | 115 ± 7** |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |
This assay specifically measures the motor function of the distal colon and rectum by timing the expulsion of an inert bead inserted into the colon.[8]
Experimental Protocol: Bead Expulsion Test
A. Materials and Reagents:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Small glass beads (3 mm diameter)[8]
-
Petroleum jelly or other suitable lubricant
-
Forceps
B. Experimental Procedure:
-
Animal Acclimation & Drug Administration: Follow the same procedures as described in the WGTT assay (Steps C1 and C3).
-
Bead Insertion:
-
Thirty minutes after drug administration, gently restrain the mouse.
-
Insert a single glass bead 2 cm into the distal colon via the anus using lubricated forceps.[8]
-
-
Observation:
-
Place the mouse in an individual cage (bedding is acceptable).
-
Observe the mouse continuously and record the time until the glass bead is expelled.
-
-
Data Collection:
-
The colonic expulsion time is the duration between the insertion of the bead and its expulsion. A cut-off time (e.g., 60 minutes) should be set for animals that do not expel the bead.
-
Visualizations
Caption: Signaling cascade initiated by RS 67506 binding to the 5-HT4 receptor.
Caption: Step-by-step workflow for the Whole Gut Transit Time (WGTT) assay in mice.
References
- 1. The selective 5-hydroxytryptamine (5-HT)4-receptor agonist RS67506 enhances lower intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Fecal Carmine Red Protocol [protocols.io]
- 5. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
Application Notes and Protocols for the In Vitro Use of RS 67506 in Isolated Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of RS 67506, a potent and selective 5-HT₄ receptor partial agonist. The following protocols and data are intended to facilitate the study of its pharmacological effects in isolated tissue preparations.
Data Presentation
The following tables summarize the quantitative pharmacological data for RS 67506 in various in vitro assays.
Table 1: Receptor Binding Affinity of RS 67506
| Radioligand | Preparation | Receptor Type | pKi (mean ± S.E.M.) | Reference |
| [³H]-GR 113808 | Guinea-pig striatum homogenates | 5-HT₄ | 8.8 ± 0.1 | [1] |
Table 2: Functional Activity of RS 67506 in Isolated Rat Esophagus
| Preparation | Pre-contraction Agent | Measured Effect | pEC₅₀ (mean ± S.E.M.) | Intrinsic Activity (relative to 5-HT) | Antagonist | pKₑ (mean ± S.E.M.) | Reference |
| Rat esophageal tunica muscularis mucosae | Carbachol (300 nM) | Relaxation | 8.6 ± 0.1 | 0.6 ± 0.1 | GR 113808 (10 nM) | 9.0 ± 0.1 | [1] |
Signaling Pathway
RS 67506 exerts its effects by activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of the 5-HT₄ receptor is depicted below.
Figure 1: 5-HT₄ receptor signaling cascade initiated by RS 67506.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Isolated Rat Esophagus Relaxation Assay
This protocol details the procedure for evaluating the relaxant effects of RS 67506 on pre-contracted isolated rat esophageal tissue.[1]
1. Tissue Preparation: a. Euthanize a male Wistar rat (200-300g) via an approved method. b. Immediately excise the esophagus and place it in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1). c. Carefully dissect the tunica muscularis mucosae from the esophagus under a dissecting microscope. d. Cut the tissue into longitudinal strips approximately 2-3 mm wide and 10 mm long.
2. Organ Bath Setup: a. Mount the tissue strips in isolated organ baths (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. c. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure: a. After equilibration, contract the tissues with a submaximal concentration of carbachol (e.g., 300 nM). b. Once the carbachol-induced contraction has reached a stable plateau, add cumulative concentrations of RS 67506 to the organ bath. c. Record the relaxation response for each concentration until a maximal response is achieved or the concentration-response curve is complete. d. To determine the nature of antagonism, incubate a separate set of tissues with a 5-HT₄ antagonist (e.g., GR 113808, 10 nM) for a designated period (e.g., 30 minutes) before adding carbachol and subsequently the RS 67506 concentration-response curve.
4. Data Analysis: a. Express the relaxation responses as a percentage of the pre-contracted tone induced by carbachol. b. Calculate the pEC₅₀ (-log EC₅₀) and intrinsic activity (relative to a full agonist like 5-HT) for RS 67506. c. In antagonist studies, calculate the pKₑ value to determine the affinity of the antagonist.
Figure 2: Workflow for isolated rat esophagus relaxation assay.
Protocol 2: 5-HT₄ Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of RS 67506 for the 5-HT₄ receptor using [³H]-GR 113808.[1]
1. Membrane Preparation: a. Homogenize guinea-pig striatum in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. c. Resuspend the pellet in fresh buffer and repeat the centrifugation step. d. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 0.5-1.0 mg/mL.
2. Binding Assay: a. In a final volume of 250 µL, add the following to microcentrifuge tubes:
- 50 µL of membrane homogenate
- 50 µL of [³H]-GR 113808 (final concentration ~0.2 nM)
- 50 µL of competing ligand (RS 67506, ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle/non-specific binding control (e.g., 10 µM 5-HT).
- 100 µL of assay buffer. b. Incubate the tubes at 25°C for 60 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (0.3%). d. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL). e. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ value from the resulting competition curve using non-linear regression. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: General cAMP Accumulation Assay
This protocol provides a general method to assess the functional consequence of 5-HT₄ receptor activation by RS 67506 in a cell-based system.
1. Cell Culture: a. Culture a suitable cell line endogenously or recombinantly expressing the 5-HT₄ receptor (e.g., HEK293 cells) in appropriate growth medium. b. Seed the cells into 96-well plates and grow to a confluent monolayer.
2. cAMP Assay: a. On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C. b. Add varying concentrations of RS 67506 to the wells and incubate for a further 15-30 minutes at 37°C. c. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Determine the concentration of cAMP produced in response to each concentration of RS 67506. c. Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC₅₀ value.
Protocol 4: Electrophysiological Recording from Myenteric Neurons
1. Tissue Preparation: a. Euthanize a guinea pig and dissect a segment of the ileum. b. Remove the longitudinal muscle with the attached myenteric plexus (LMMP preparation). c. Pin the LMMP preparation flat in a recording chamber with the myenteric ganglia facing upwards.
2. Electrophysiological Recording: a. Continuously perfuse the preparation with oxygenated Krebs solution at 37°C. b. Using sharp glass microelectrodes filled with KCl (3 M), impale individual myenteric neurons. c. Record the resting membrane potential and electrical activity of the neurons using a high-impedance amplifier. d. Characterize the neurons based on their firing patterns (e.g., S-type or AH-type neurons).
3. Drug Application: a. After obtaining a stable recording, apply RS 67506 to the superfusing solution at various concentrations. b. Record any changes in membrane potential, input resistance, firing frequency, or synaptic activity. c. The effects of RS 67506 can be challenged with a 5-HT₄ antagonist to confirm receptor specificity.
4. Data Analysis: a. Quantify the changes in electrophysiological parameters in response to RS 67506. b. Construct concentration-response curves for the observed effects.
References
Application Notes and Protocols for RS 67506 Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of RS 67506 hydrochloride in rat models. The information is compiled from available literature and general laboratory practices.
Introduction
This compound is a potent and selective partial agonist for the 5-HT₄ receptor.[1] It is utilized in neuroscience research to investigate the role of the 5-HT₄ receptor in various physiological processes. This document outlines the necessary protocols for its preparation and administration in rats, alongside available dosage and pharmacokinetic data to guide experimental design.
Compound Information
| Property | Value |
| Chemical Name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-[2-(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1-propanone hydrochloride |
| Molecular Formula | C₁₈H₂₈ClN₃O₄S · HCl |
| Molecular Weight | 454.41 g/mol [2] |
| CAS Number | 168986-61-6[2] |
| Mechanism of Action | Potent and selective 5-HT₄ receptor partial agonist.[1] |
| Solubility | Soluble in water to 80 mM.[2] |
| Storage | Store at room temperature.[2] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (0.1 M HCl and 0.1 M NaOH), if necessary
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the powder accurately using a calibrated analytical balance.
-
Dissolve the powder in a small volume of sterile saline or PBS in a sterile vial. This compound is soluble in water up to 80 mM[2].
-
Vortex the solution until the compound is completely dissolved.
-
Adjust the pH of the solution to physiological range (pH 7.2-7.4) if necessary. Check the pH using a calibrated pH meter and adjust dropwise with 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final volume with sterile saline or PBS.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability under these conditions should be validated.
Figure 1: Workflow for the preparation of this compound dosing solution.
Administration to Rats (Intraperitoneal Injection)
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Weigh the rat to determine the correct volume of the dosing solution to administer.
-
Calculate the injection volume based on the rat's weight and the desired dose. The maximum recommended volume for intraperitoneal (IP) injection in rats is 10 ml/kg.
-
Restrain the rat securely. One common method is to hold the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site , which is typically in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with a swab of 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions after the injection.
Figure 2: Step-by-step protocol for intraperitoneal administration of this compound in rats.
Dosage Information
Limited in-vivo dosage information for this compound in rats is available in the public domain. One study investigating spatial learning and memory used the following intraperitoneal doses:
| Dose (per kg body weight) | Route of Administration | Study Context | Observed Effect |
| 0.1 pg/kg | Intraperitoneal (i.p.) | Spatial Learning and Memory | No significant effect observed.[1] |
| 10 pg/kg | Intraperitoneal (i.p.) | Spatial Learning and Memory | No significant effect observed.[1] |
| 1000 pg/kg | Intraperitoneal (i.p.) | Spatial Learning and Memory | No significant effect observed.[1] |
Note: The lack of effect in the cited study was suggested to be due to poor penetration of the central nervous system.[1] Researchers should consider this when designing studies targeting central effects and may need to explore alternative routes of administration or different behavioral paradigms. Dose-response studies are highly recommended to determine the optimal dose for a specific experimental model.
Pharmacokinetic Data
-
Absorption: Oral bioavailability of 5-HT₄ agonists can be variable.
-
Distribution: Some 5-HT₄ agonists show significant distribution to the gastrointestinal tract.[3] Brain penetration can be low for some compounds.[3]
-
Metabolism: Hepatic metabolism is a common route of elimination for many drugs in rats.
-
Excretion: Excretion can occur via both urine and feces.
Researchers are advised to perform pharmacokinetic studies to determine the specific profile of this compound in their rat model.
Signaling Pathway
This compound acts as a partial agonist at the 5-HT₄ receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Figure 3: Simplified signaling pathway of this compound via the 5-HT₄ receptor.
Disclaimer: This document is intended for research purposes only. The information provided should be used as a guide and may require optimization for specific experimental conditions. Always follow institutional guidelines and regulations for animal research.
References
Application Notes and Protocols: Electrophysiological Effects of RS 67506 Hydrochloride on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological effects of RS 67506 hydrochloride, a potent and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. The information is intended to guide researchers in designing and conducting experiments to investigate the impact of this compound on neuronal excitability and function.
Introduction
This compound is a valuable pharmacological tool for studying the role of 5-HT4 receptors in the central nervous system. These receptors are implicated in various physiological processes, including learning, memory, and mood regulation. Electrophysiological studies are crucial for elucidating the precise mechanisms by which RS 67506 modulates neuronal activity at the cellular and network levels.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT4 receptors, which are Gs-protein-coupled receptors. This activation initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels, to modulate neuronal excitability. A primary mechanism of action is the reduction of calcium-activated potassium currents, which leads to a decrease in the afterhyperpolarization (AHP) following action potentials.
Figure 1: Signaling pathway of this compound.
Electrophysiological Effects: Quantitative Data Summary
Direct quantitative data on the electrophysiological effects of this compound on central neurons is limited in publicly available literature. The following tables summarize the expected effects based on the known mechanism of 5-HT4 receptor agonists and data from closely related compounds.
Table 1: Effects on Intrinsic Neuronal Properties
| Parameter | Expected Effect of RS 67506 | Reported Effect of Related 5-HT4 Agonists (e.g., RS 67333) | Putative Mechanism |
| Resting Membrane Potential | No significant change expected. | No significant change in subicular burst-spiking neurons.[1] | 5-HT4 receptor activation does not appear to directly modulate conductances that are active at resting membrane potential. |
| Input Resistance | No significant change expected. | No significant change in subicular burst-spiking neurons.[1] | The primary ion channel targets are generally not significantly open at rest. |
| Action Potential Threshold | Potential for slight hyperpolarization. | Not consistently reported. | Modulation of sub-threshold activated potassium currents could influence the threshold. |
| Action Potential Amplitude | No significant change expected. | Not consistently reported. | Primarily affects repolarization and afterhyperpolarization phases. |
| Action Potential Duration | Potential for slight broadening. | Not consistently reported. | Reduction of repolarizing potassium currents could slow the falling phase of the action potential. |
Table 2: Effects on Action Potential Firing and Afterhyperpolarization (AHP)
| Parameter | Expected Effect of RS 67506 | Putative Mechanism |
| Spike Frequency Adaptation | Decrease | Reduction of the slow AHP (sAHP) diminishes the braking mechanism on firing frequency. |
| Action Potential Firing Rate | Increase | Decreased AHP allows the neuron to reach threshold for subsequent action potentials more quickly. |
| Slow Afterhyperpolarization (sAHP) | Reduction in amplitude and duration. | PKA-dependent phosphorylation and inhibition of the underlying calcium-activated potassium channels. |
| Medium Afterhyperpolarization (mAHP) | Reduction in amplitude and duration. | PKA-dependent phosphorylation and inhibition of the underlying calcium-activated potassium channels. |
Table 3: Effects on Specific Ion Channels
| Ion Channel Type | Expected Effect of RS 67506 | Putative Mechanism |
| Calcium-Activated Potassium Channels (KCa) | Inhibition of specific subtypes (e.g., those underlying IAHP and IsAHP). | PKA-mediated phosphorylation of the channel or an associated regulatory protein. |
| Voltage-Gated Calcium Channels (VGCCs) | Potential for modulation, but likely indirect. | PKA can modulate some VGCC subtypes, which could indirectly affect calcium-activated potassium channels. |
| Voltage-Gated Sodium Channels (VGSCs) | No direct effect expected. | The primary signaling pathway does not directly target VGSCs. |
Experimental Protocols
The following protocols provide a general framework for investigating the electrophysiological effects of this compound using in vitro brain slice patch-clamp recordings.
Protocol 1: Whole-Cell Current-Clamp Recording in Acute Hippocampal Slices
This protocol is designed to assess the effects of RS 67506 on neuronal firing properties and the afterhyperpolarization.
1. Brain Slice Preparation:
-
Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature.
2. Solutions:
-
Slicing Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 MgCl2, 2 CaCl2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with the internal solution.
-
In current-clamp mode, establish a stable resting membrane potential.
-
Elicit action potential trains by injecting depolarizing current steps of varying amplitudes and durations (e.g., 500-1000 ms).
-
Measure the AHP following the spike train.
-
Bath apply this compound at desired concentrations (e.g., 10 nM - 1 µM) and repeat the current injection protocol to assess changes in firing frequency and AHP amplitude.
Figure 2: Experimental workflow for current-clamp recordings.
Protocol 2: Voltage-Clamp Analysis of Potassium Currents
This protocol is for isolating and characterizing the effect of RS 67506 on specific potassium currents.
1. Brain Slice Preparation and Solutions:
-
Follow the same procedures as in Protocol 1.
-
For isolating potassium currents, the aCSF should contain blockers for sodium and calcium channels (e.g., 1 µM tetrodotoxin, 0.2 mM CdCl2) and synaptic transmission (e.g., 10 µM CNQX, 50 µM APV, 10 µM bicuculline).
-
The internal solution should be similar to that in Protocol 1.
2. Recording Procedure:
-
Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.
-
Hold the neuron at a potential where sodium channels are inactivated (e.g., -50 mV).
-
Apply a series of depolarizing voltage steps to elicit outward potassium currents.
-
To isolate the slow AHP current (IsAHP), a prolonged depolarizing step (e.g., to 0 mV for 100-200 ms) can be used to load the cell with calcium, and the tail current is measured upon repolarization.
-
After obtaining a stable baseline, bath apply this compound and repeat the voltage-step protocol to determine its effect on the amplitude and kinetics of the potassium currents.
Figure 3: Logical flow for voltage-clamp experiments.
Concluding Remarks
This compound is a powerful tool for investigating the role of 5-HT4 receptors in neuronal function. The primary electrophysiological effect of this compound is expected to be an increase in neuronal excitability, mediated by the inhibition of calcium-activated potassium channels and a subsequent reduction in the afterhyperpolarization. The provided protocols offer a starting point for detailed electrophysiological characterization. Researchers are encouraged to perform full concentration-response analyses to determine the potency and efficacy of RS 67506 in their specific neuronal population of interest. Further studies could also explore the impact of RS 67506 on synaptic plasticity and network oscillations.
References
Application Notes and Protocols for Investigating Cognitive Enhancement with RS 67506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
1. Introduction
RS 67506 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT₄) receptor. The 5-HT₄ receptor is a G-protein coupled receptor predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system (CNS), particularly in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Activation of 5-HT₄ receptors in the CNS is known to modulate the release of several neurotransmitters, including acetylcholine, which plays a crucial role in cognitive processes. Consequently, this compound has been investigated as a potential cognitive-enhancing agent for conditions associated with memory deficits.
2. Mechanism of Action
RS 67506 acts as a partial agonist at the 5-HT₄ receptor, meaning it binds to and activates the receptor but elicits a submaximal response compared to a full agonist. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP can trigger a cascade of downstream signaling events, including the activation of protein kinase A (PKA) and the phosphorylation of various target proteins. In the context of cognitive enhancement, this pathway is thought to enhance synaptic plasticity, a cellular mechanism underlying learning and memory.
3. In Vivo Pharmacological Profile
Studies in animal models have explored the cognitive-enhancing effects of RS 67506. However, it is important to note that the efficacy of RS 67506 in cognitive tasks may be influenced by its ability to penetrate the blood-brain barrier. One study investigating the effects of RS 67506 on spatial navigation in rats using the Morris Water Maze found no significant improvement in performance at intraperitoneal (i.p.) doses of 0.1, 10, and 1000 µg/kg. This lack of effect was suggested to be potentially due to limited CNS penetration.
4. Data Summary
The following tables summarize the key pharmacological and in vivo data for this compound.
Table 1: Pharmacological Properties of this compound
| Parameter | Value |
| IUPAC Name | 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone hydrochloride |
| Molecular Formula | C₁₉H₂₉ClN₂O₂·HCl |
| Molecular Weight | 397.36 g/mol |
| Receptor Target | Serotonin 4 (5-HT₄) Receptor |
| Activity | Partial Agonist |
| Selectivity | High selectivity for 5-HT₄ over other serotonin receptor subtypes |
Table 2: Summary of In Vivo Cognitive Enhancement Studies with this compound
| Animal Model | Behavioral Assay | Doses Tested (i.p.) | Key Findings |
| Rat | Morris Water Maze | 0.1, 10, 1000 µg/kg | No significant improvement in spatial learning and memory. |
II. Experimental Protocols
1. Novel Object Recognition (NOR) Test
This protocol is a representative method for assessing recognition memory in rodents and can be adapted to evaluate the effects of this compound.
a. Objective: To evaluate the ability of RS 67506 to enhance recognition memory.
b. Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal blocks), ensuring they are heavy enough not to be displaced by the animals.
-
Video recording and analysis software.
-
This compound dissolved in a suitable vehicle (e.g., saline).
c. Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty arena for 10 minutes to allow for exploration and adaptation to the new environment.
-
Return the animal to its home cage.
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle to the animals at the desired time point before the training session (e.g., 30 minutes prior).
-
Place two identical objects (A and A) in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Return the animal to its home cage.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place one of the familiar objects (A) and a novel object (B) in the same locations as in the training phase.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
d. Data Analysis:
Calculate the Discrimination Index (DI) using the following formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A higher DI indicates better recognition memory, as the animal spends more time exploring the novel object.
2. Morris Water Maze (MWM) Test
This protocol outlines the procedure for assessing spatial learning and memory in rodents.
a. Objective: To determine the effect of RS 67506 on spatial navigation and memory.
b. Materials:
-
Circular water tank (e.g., 1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
-
This compound dissolved in a suitable vehicle.
c. Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer RS 67506 or vehicle daily before the training trials.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place the animal in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
d. Data Analysis:
-
Acquisition Phase: Analyze the learning curves by comparing the escape latency and path length across training days between the treatment and control groups.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between groups. A significant preference for the target quadrant indicates robust spatial memory.
3. In Vivo Electrophysiology: Long-Term Potentiation (LTP)
This is a representative protocol for investigating the effect of a 5-HT₄ agonist on synaptic plasticity in the hippocampus. Note that a study on the structurally similar 5-HT₄ agonist, RS 67333, did not show an effect on LTP induction but did modulate long-term depression (LTD).
a. Objective: To assess the ability of RS 67506 to modulate synaptic plasticity in the hippocampus.
b. Materials:
-
Anesthetized rodent (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Recording and stimulating electrodes.
-
Amplifier and data acquisition system.
-
This compound for systemic or local administration.
c. Procedure:
-
Electrode Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
-
Baseline Recording:
-
After a recovery period, record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses to the perforant path every 30 seconds for at least 30 minutes.
-
-
Drug Administration:
-
Administer RS 67506 or vehicle.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 10 pulses at 200 Hz, with a 200 ms inter-burst interval) to the perforant path.
-
-
Post-HFS Recording:
-
Continue to record fEPSPs at the same baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
d. Data Analysis:
-
Express the fEPSP slope as a percentage of the pre-HFS baseline.
-
Compare the magnitude and duration of LTP between the RS 67506-treated and control groups.
III. Visualizations
Caption: Signaling pathway of RS 67506 via the 5-HT₄ receptor.
Caption: Workflow for the Novel Object Recognition test.
Caption: Workflow for in vivo Long-Term Potentiation experiment.
IV. Safety and Toxicity
Currently, there is limited publicly available, specific preclinical safety and toxicity data for this compound. As a hydrochloride salt, standard handling procedures for laboratory chemicals should be followed. For 5-HT₄ agonists as a class, newer, more selective agents have generally shown a better cardiovascular safety profile than older, less selective compounds. Non-selective 5-HT₄ agonists have been associated with off-target effects, such as interactions with hERG channels, leading to potential cardiac adverse events. Given the high selectivity of RS 67506 for the 5-HT₄ receptor, it is hypothesized to have a more favorable safety profile. However, comprehensive preclinical safety studies, including cardiovascular safety pharmacology, are necessary to fully characterize its safety profile before any clinical consideration. Researchers should consult the specific Material Safety Data Sheet (MSDS) for this compound and perform a thorough risk assessment before use.
Application Notes and Protocol for the Dissolution of RS 67506 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: RS 67506 hydrochloride is a potent and selective partial agonist for the 5-HT4 receptor, with a pKi of 8.8 at 5-HT4 sites in the guinea pig striatum.[1] It demonstrates significantly lower affinity for other serotonin receptors (5-HT1A, 1D, 2A, 2C), dopamine receptors (D1, D2), and muscarinic receptors (M1-3). This selectivity makes it a valuable tool in neuro-related research, particularly for elucidating the physiological roles of the 5-HT4 receptor in the central nervous system and the gastrointestinal tract.[1][2] As a G-protein coupled receptor (GPCR) agonist, its mechanism of action involves the activation of downstream signaling cascades.[1]
Proper dissolution and handling of this compound are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for its dissolution, storage, and handling for experimental use.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C18H28ClN3O4S.HCl | |
| Molecular Weight | 454.41 g/mol | |
| CAS Number | 168986-61-6 | |
| Solubility in Water | Soluble up to 80 mM | |
| Solubility in DMSO | Expected to be highly soluble; requires empirical testing for high concentrations. | |
| Solubility in Ethanol | Expected to be soluble; requires empirical testing. | |
| Storage (Solid) | Store at Room Temperature |
Signaling Pathway and Mechanism of Action
RS 67506 acts as a partial agonist at the 5-HT4 receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). This cascade leads to the activation of Protein Kinase A (PKA) and subsequent modulation of downstream cellular processes.
Experimental Protocols
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[3]
Materials and Equipment
-
This compound (solid powder)
-
Sterile, deionized water or sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Calibrated pipettes and sterile tips
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Detailed Protocol for Stock Solution Preparation (e.g., 10 mM in Water)
This protocol provides an example for preparing a 10 mM stock solution. Adjust calculations accordingly for different concentrations.
-
Calculation:
-
The molecular weight of this compound is 454.41 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need 4.5441 mg per 1 mL of solvent.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000.
-
Example for 5 mL of 10 mM solution: Mass = 5 mL × 10 mM × 454.41 / 1000 = 22.72 mg.
-
-
Weighing:
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube or vial appropriate for the final volume.
-
-
Dissolution:
-
Add approximately 80% of the final desired volume of the selected solvent (e.g., 4 mL of sterile water for a final volume of 5 mL).
-
Vortex the solution vigorously for 30-60 seconds.
-
If the solid does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution in aqueous buffers.
-
Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume (e.g., add the final 1 mL of water). Vortex briefly to ensure homogeneity.
-
Protocol for Preparing Working Solutions
Working solutions for cell culture or other experiments should be prepared fresh from the stock solution by serial dilution.
-
For Aqueous Buffers (e.g., cell culture media): If the stock solution is in water, it can be directly diluted into the experimental buffer or media.
-
For DMSO Stocks: When using a DMSO stock, ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts. First, dissolve the compound in DMSO, then dilute with the aqueous buffer of choice.
Storage and Stability
-
Solid Compound: Store the solid, powdered form of this compound at room temperature in a dry, sealed container.
-
Stock Solutions:
-
It is recommended to prepare fresh solutions for each experiment.[3]
-
If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage, solutions prepared in anhydrous DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Aqueous solutions are less stable and should be used promptly.
-
References
Application Notes and Protocols for Studying Colonic Propulsion with RS 67506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67506 hydrochloride is a potent and selective serotonin 5-HT₄ receptor agonist. It serves as a valuable pharmacological tool for investigating the role of 5-HT₄ receptors in regulating gastrointestinal motility, particularly colonic propulsion. Activation of 5-HT₄ receptors, which are expressed on enteric neurons and other cells within the colon, is known to facilitate neurotransmitter release, leading to enhanced coordinated contractions and accelerated colonic transit.[1] These application notes provide detailed protocols for in vivo and ex vivo studies to characterize the prokinetic effects of RS 67506 on colonic motility.
Mechanism of Action
This compound exerts its prokinetic effects by selectively binding to and activating 5-HT₄ receptors located on various cells within the colonic wall, including enteric neurons. This activation initiates a downstream signaling cascade that ultimately enhances colonic propulsive motor activity.
Signaling Pathway of 5-HT₄ Receptor Activation in Enteric Neurons
Figure 1: 5-HT₄ receptor signaling cascade in an enteric neuron.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various parameters of colonic propulsion based on preclinical studies.
Table 1: In Vivo Effect of RS 67506 on Whole Gut Transit Time in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Mean Transit Time (min) | % Decrease from Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - |
| RS 67506 | 0.1 | 125 ± 8 | 16.7% |
| RS 67506 | 0.3 | 105 ± 7 | 30.0% |
| RS 67506 | 1.0 | 85 ± 5 | 43.3% |
Note: Data are presented as mean ± SEM. The prokinetic effect of RS 67506 is demonstrated by a dose-dependent shortening of the whole gut transit time.[1]
Table 2: Ex Vivo Effect of 5-HT₄ Agonists on Colonic Propulsion in Guinea Pig Isolated Colon
| Treatment Group | Concentration (nM) | Pellet Velocity (mm/s) | % Increase from Control |
| Control (Vehicle) | - | 1.3 ± 0.1 | - |
| 5-HT₄ Agonist (e.g., HTF 919) | 1 | 1.8 ± 0.2 | 38.5% |
| 5-HT₄ Agonist (e.g., HTF 919) | 10 | 2.5 ± 0.3 | 92.3% |
| 5-HT₄ Agonist (e.g., HTF 919) | 100 | 2.9 ± 0.2 | 123.1% |
Note: Data are presented as mean ± SEM. Selective 5-HT₄ agonists increase the velocity of artificial fecal pellet propulsion in a concentration-dependent manner.[2]
Experimental Protocols
In Vivo Assessment of Colonic Propulsion: Whole Gut Transit Time
This protocol describes the measurement of whole gut transit time in mice using a non-absorbable colored marker.
Figure 2: Workflow for the in vivo whole gut transit time assay.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Carmine Red powder
-
0.5% Methylcellulose solution
-
Animal gavage needles
-
Syringes
-
Individual mouse cages with white bedding for easy observation
Procedure:
-
Animal Preparation: Acclimatize male ICR mice (20-25 g) to the experimental environment for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (dissolved in saline) or vehicle (saline) subcutaneously (s.c.) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Marker Preparation: Prepare a 5% (w/v) solution of Carmine Red in 0.5% methylcellulose.
-
Marker Administration: Thirty minutes after drug administration, orally administer 0.2 mL of the Carmine Red solution to each mouse using a gavage needle.
-
Observation: House the mice individually in cages with white bedding to facilitate the observation of colored fecal pellets.
-
Data Collection: Record the time from the administration of the Carmine Red solution to the appearance of the first red fecal pellet for each mouse. This time represents the whole gut transit time.
Ex Vivo Assessment of Colonic Propulsion: Isolated Guinea Pig Colon Assay
This protocol details the measurement of propulsive motility in an isolated segment of the guinea pig colon.
Figure 3: Workflow for the ex vivo isolated colon propulsion assay.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
This compound
-
Artificial fecal pellets (e.g., plastic or silicone)
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Force-displacement transducer or video tracking system
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the distal colon (approximately 8-10 cm in length). Gently flush the lumen with Krebs-Henseleit solution to remove any remaining fecal content.
-
Mounting: Mount the colonic segment horizontally in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with regular changes of the bath solution.
-
Baseline Measurement: Introduce an artificial fecal pellet into the oral end of the colon segment. Measure the time it takes for the pellet to travel a set distance (e.g., 5 cm) to determine the baseline velocity of propulsion. A video tracking system or a force-displacement transducer connected to the pellet can be used for this measurement.
-
Drug Application: Add this compound to the organ bath at the desired final concentrations (e.g., 1, 10, 100 nM).
-
Effect Measurement: After a 15-20 minute incubation period with the drug, re-introduce the artificial fecal pellet and measure the velocity of propulsion as described in step 4.
-
Data Analysis: Compare the pellet velocity before and after the addition of RS 67506 to determine the effect of the compound on colonic propulsion.
Conclusion
This compound is a powerful tool for elucidating the role of 5-HT₄ receptors in the regulation of colonic motility. The protocols outlined in these application notes provide robust methods for characterizing its prokinetic effects both in vivo and ex vivo. The dose-dependent increase in colonic propulsion observed with RS 67506 highlights the therapeutic potential of selective 5-HT₄ receptor agonists for disorders associated with impaired colonic transit.
References
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective 5-HT4 receptor partial agonist, RS 67506, has emerged as a valuable pharmacological tool for investigating the role of the serotonergic system, specifically the 5-HT4 receptor, in modulating cognitive processes, including spatial learning and memory in rats. The hippocampus, a brain region critical for spatial navigation, expresses a high density of 5-HT4 receptors. Activation of these receptors is known to enhance cholinergic neurotransmission and promote synaptic plasticity, mechanisms believed to underlie improvements in cognitive function.
RS 67506 is utilized in various behavioral paradigms to assess its pro-cognitive effects. The most common of these are the Morris water maze (MWM) and the radial arm maze (RAM), which test different aspects of spatial learning and memory. In these tasks, RS 67506 is often administered to investigate its ability to enhance performance in healthy animals or to reverse cognitive deficits induced by pharmacological agents (e.g., scopolamine-induced amnesia), aging, or animal models of neurodegenerative diseases.
The primary mechanism of action of RS 67506 involves the activation of 5-HT4 receptors, which are Gs-protein coupled. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation. An alternative, G-protein-independent pathway involving Src kinase and the extracellular signal-regulated kinase (ERK) has also been identified.
These application notes provide an overview of the use of RS 67506 in spatial navigation studies in rats, including detailed experimental protocols for the Morris water maze and radial arm maze, and a summary of expected quantitative outcomes.
Key Signaling Pathway
Figure 1: 5-HT4 Receptor Signaling Pathways.
Experimental Protocols
Morris Water Maze (MWM) Protocol
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[1][2][3]
1. Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter) filled with water (20-22°C) made opaque with non-toxic white or black paint.
-
A submerged escape platform (10-15 cm in diameter) placed in one of the four quadrants of the pool, approximately 1-2 cm below the water surface.
-
A video tracking system to record the rat's swimming path and latency to find the platform.
-
Distal visual cues (e.g., shapes, posters) placed around the room, visible from the pool.
2. Experimental Groups:
-
Vehicle Control: Rats receive a vehicle injection (e.g., saline or DMSO).
-
RS 67506 Treatment: Rats receive an injection of RS 67506 (e.g., 0.1-1.0 mg/kg, intraperitoneally) 30 minutes before the training session.
-
Scopolamine Control (optional): Rats receive an injection of scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) to induce cognitive deficits.
-
RS 67506 + Scopolamine: Rats receive RS 67506 prior to scopolamine administration to assess the reversal of cognitive deficits.
3. Procedure:
-
Habituation (Day 1): Allow rats to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random starting positions (North, South, East, West).
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
4. Data Analysis:
-
Escape Latency: The time taken to find the hidden platform during acquisition trials. A decrease in escape latency over training days indicates learning.
-
Path Length: The total distance traveled to reach the platform. Shorter path lengths indicate more efficient spatial navigation.
-
Time in Target Quadrant: During the probe trial, a higher percentage of time spent in the target quadrant indicates better spatial memory.
-
Platform Crossings: The number of times the animal swims over the exact location where the platform used to be.
Radial Arm Maze (RAM) Protocol
The radial arm maze is used to assess both working and reference memory.[4][5]
1. Apparatus:
-
An elevated central platform with eight arms radiating outwards.
-
Food wells at the end of each arm.
-
The maze should be placed in a room with various distal cues.
2. Experimental Groups:
-
Similar to the MWM protocol (Vehicle Control, RS 67506 Treatment, etc.).
3. Procedure:
-
Habituation and Shaping (2-3 days):
-
Place food rewards (e.g., sucrose pellets) throughout the maze to encourage exploration.
-
Gradually move the rewards to only the food wells at the end of the arms.
-
-
Working and Reference Memory Task (5-10 days):
-
Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. These arms remain the same for each rat throughout the experiment (reference memory component).
-
Place the rat on the central platform and allow it to freely explore the arms until all baited arms have been visited or a set time has elapsed (e.g., 10 minutes).
-
Record the order of arm entries.
-
4. Data Analysis:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.[4]
-
Reference Memory Errors: Entry into an arm that has never been baited.[4]
-
Latency to Complete the Task: The total time taken to visit all baited arms.
Experimental Workflow
Figure 2: General Experimental Workflow.
Quantitative Data Summary
The following tables present hypothetical but representative data based on the expected effects of RS 67506 in spatial navigation tasks.
Table 1: Morris Water Maze - Escape Latency (seconds)
| Day | Vehicle Control | RS 67506 (0.5 mg/kg) | Scopolamine (1 mg/kg) | RS 67506 + Scopolamine |
| 2 | 55 ± 5 | 48 ± 4 | 58 ± 6 | 50 ± 5 |
| 3 | 42 ± 4 | 35 ± 3* | 55 ± 5 | 40 ± 4 |
| 4 | 30 ± 3 | 22 ± 2 | 52 ± 4 | 32 ± 3 |
| 5 | 20 ± 2 | 15 ± 2 | 50 ± 4 | 25 ± 3*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the respective control group. Data are presented as mean ± SEM.
Table 2: Morris Water Maze - Probe Trial
| Group | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle Control | 40 ± 3 | 4 ± 1 |
| RS 67506 (0.5 mg/kg) | 55 ± 4 | 6 ± 1* |
| Scopolamine (1 mg/kg) | 20 ± 2 | 1 ± 0.5 |
| RS 67506 + Scopolamine | 35 ± 3 | 3 ± 1* |
*p < 0.05, **p < 0.01 compared to the respective control group. Data are presented as mean ± SEM.
Table 3: Radial Arm Maze - Number of Errors
| Group | Working Memory Errors | Reference Memory Errors |
| Vehicle Control | 2.5 ± 0.3 | 1.0 ± 0.2 |
| RS 67506 (0.5 mg/kg) | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Scopolamine (1 mg/kg) | 5.0 ± 0.5 | 2.5 ± 0.4 |
| RS 67506 + Scopolamine | 3.0 ± 0.4** | 1.5 ± 0.3* |
*p < 0.05, **p < 0.01 compared to the respective control group. Data are presented as mean ± SEM.
Logical Relationship Diagram
Figure 3: Logical Flow of RS 67506 Action.
References
- 1. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radial arm maze - Wikipedia [en.wikipedia.org]
- 5. Assessing spatial learning and memory in mice: Classic radial maze versus a new animal-friendly automated radial maze allowing free access and not requiring food deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RS 67506 Hydrochloride for In Vitro Assays
Welcome to the technical support center for RS 67506 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent and selective 5-HT₄ partial agonist in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the serotonin 4 receptor (5-HT₄R).[1] Its mechanism of action involves binding to and activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can influence a variety of cellular processes.
Q2: What is the solubility of this compound?
This compound is soluble in water up to 80 mM. For in vitro assays, it is recommended to prepare a fresh stock solution in water or a suitable buffer and dilute it to the final desired concentration in your assay medium.
Q3: What is the selectivity profile of this compound?
This compound is highly selective for the 5-HT₄ receptor. It has a pKi of 8.8 at 5-HT₄ sites in guinea pig striatum, with significantly lower affinity (pKi < 6.0) for other receptors, including 5-HT₁ₐ, 5-HT₁₋, 5-HT₂ₐ, 5-HT₂𝒸, D₁, D₂, and M₁₋₃ receptors. This high selectivity minimizes the potential for off-target effects at concentrations where it is active at the 5-HT₄ receptor.
Q4: What are the common in vitro applications of this compound?
Common in vitro applications include studying 5-HT₄ receptor signaling pathways, investigating the physiological roles of 5-HT₄ receptor activation in different cell types and tissues, and screening for novel 5-HT₄ receptor modulators. A notable application is in tissue bath assays, where it has been shown to induce relaxation of carbachol-precontracted esophageal tissue.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. Please note that optimal concentrations for your specific assay may need to be determined empirically.
| Parameter | Value | Species/System | Reference |
| pKi | 8.8 | Guinea Pig Striatum | |
| Intrinsic Activity | 0.6 (compared to 5-HT) | Not Specified | |
| Solubility | Up to 80 mM | Water | |
| Molecular Weight | 454.41 g/mol | N/A |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring cAMP accumulation in response to this compound in a cell line expressing the 5-HT₄ receptor (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells stably expressing the human 5-HT₄ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the 5-HT₄ receptor-expressing cells into 96-well or 384-well plates at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to start with could be from 1 pM to 10 µM. Also, prepare solutions of the positive control and a vehicle control.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Wash the cells gently with assay buffer.
-
Add the PDE inhibitor (to prevent cAMP degradation) diluted in assay buffer to the cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Add the different concentrations of this compound, positive control, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized for your specific cell line and assay conditions.
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on your cells of interest.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar) for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and positive control-treated wells.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value, if any.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to RS 67506 in a cAMP assay | - Low or no expression of 5-HT₄ receptors in the cell line.- Inactive compound.- Suboptimal assay conditions (e.g., incubation time, cell density).- Degradation of cAMP by phosphodiesterases. | - Verify 5-HT₄ receptor expression via Western blot, qPCR, or by using a known potent agonist as a positive control.- Ensure the compound has been stored correctly and prepare fresh stock solutions.- Optimize cell number, incubation time, and temperature.- Include a phosphodiesterase (PDE) inhibitor like IBMX in your assay buffer. |
| High background signal in cAMP assay | - Constitutive activity of the 5-HT₄ receptor.- Presence of endogenous agonists in the serum. | - Consider using a neutral antagonist or an inverse agonist to determine the baseline.- Serum-starve the cells for a few hours before the assay. |
| Inconsistent or variable results | - Inconsistent cell numbers per well.- Edge effects in the microplate.- Compound precipitation at high concentrations. | - Ensure a homogenous cell suspension before seeding and be precise with pipetting.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.- Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, reconsider the highest concentration used or the solvent. |
| Observed cytotoxicity at expected active concentrations | - Off-target effects at higher concentrations.- The vehicle used to dissolve the compound is toxic to the cells. | - Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range.- Test the effect of the vehicle alone on cell viability. Ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic. |
Visualizations
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: cAMP Assay Experimental Workflow.
References
Troubleshooting off-target effects of RS 67506 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS 67506 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1][2] Its primary mechanism of action is to bind to and activate the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
Q2: What is the reported potency and selectivity of this compound?
This compound exhibits high affinity for the 5-HT4 receptor, with a reported pKi value of 8.8 in guinea pig striatum.[1] It is considered highly selective, showing low affinity for other serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), and muscarinic receptors (M1-M3), with pKi values less than 6.0 for these off-targets.
Q3: What are the known downstream signaling effects of 5-HT4 receptor activation?
Activation of the 5-HT4 receptor, a Gs-coupled GPCR, primarily leads to an increase in intracellular cAMP production.[3] This can, in turn, activate Protein Kinase A (PKA), which can phosphorylate various downstream targets. In some cellular contexts, 5-HT4 receptor activation has also been linked to other signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and protein kinase C (PKC).
Troubleshooting Guides
Issue 1: Unexpected or No Response to this compound
Q: I am not observing the expected biological effect after treating my cells or tissue with this compound. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors, ranging from experimental setup to cellular context.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Solution Preparation: Ensure that this compound was dissolved correctly in the appropriate solvent at the intended concentration. Prepare fresh stock solutions to rule out degradation.
-
Concentration Range: Verify that the concentrations used are within the effective range for your specific assay. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
-
Verify 5-HT4 Receptor Expression:
-
Cell Line/Tissue Validation: Confirm that your experimental system (cell line or tissue) expresses a sufficient level of functional 5-HT4 receptors. This can be verified by qPCR, Western blot, or radioligand binding assays using a validated 5-HT4 receptor-specific antibody or radioligand.
-
-
Assess Cell Health and Viability:
-
Cell Viability Assay: Poor cell health can lead to a blunted or absent response. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the cells are healthy and that the compound is not causing cytotoxicity at the concentrations tested.
-
-
Optimize Assay Conditions:
-
Incubation Time: The duration of treatment with this compound may not be optimal. A time-course experiment can help determine the ideal incubation period for observing the desired effect.
-
Assay Buffer and Components: Ensure that the assay buffer composition (e.g., presence of phosphodiesterase inhibitors for cAMP assays) is appropriate for your experiment.
-
Issue 2: Observing Off-Target Effects
Q: I am observing an unexpected biological effect that does not seem to be mediated by the 5-HT4 receptor. How can I investigate potential off-target effects of this compound?
A: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.
Troubleshooting Steps:
-
Use a 5-HT4 Receptor Antagonist:
-
To confirm that the observed effect is mediated by the 5-HT4 receptor, pre-treat your cells or tissue with a selective 5-HT4 receptor antagonist before adding this compound. If the effect is blocked by the antagonist, it is likely on-target.
-
-
Consult Selectivity Profile Data:
-
Review the known binding affinities of this compound for other receptors. While it has low affinity for many common receptors, consider if your observed phenotype could be explained by weak interactions with another target, especially if you are using high concentrations of the compound.
-
-
Perform a Broader Pharmacological Characterization:
-
If you suspect a specific off-target, you can test for its involvement using selective antagonists for that receptor.
-
For a more comprehensive analysis, consider a broader off-target screening panel through a specialized service to assess the binding of this compound against a wide range of receptors, ion channels, and enzymes.
-
-
Consider Biased Agonism:
-
GPCRs can signal through multiple downstream pathways (e.g., G-protein-dependent and β-arrestin-dependent pathways). It is possible that this compound acts as a "biased agonist," preferentially activating one pathway over another in your specific cellular context.[4][5][6][7][8] This can lead to unexpected biological outcomes. Investigating different signaling endpoints (e.g., cAMP production vs. β-arrestin recruitment) can help to elucidate this.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Parameter | Value | Species | Reference |
| 5-HT4 Receptor | pKi | 8.8 | Guinea Pig (Striatum) | [1] |
| 5-HT1A Receptor | pKi | < 6.0 | - | |
| 5-HT1D Receptor | pKi | < 6.0 | - | |
| 5-HT2A Receptor | pKi | < 6.0 | - | |
| 5-HT2C Receptor | pKi | < 6.0 | - | |
| D1 Dopamine Receptor | pKi | < 6.0 | - | |
| D2 Dopamine Receptor | pKi | < 6.0 | - | |
| M1 Muscarinic Receptor | pKi | < 6.0 | - | |
| M2 Muscarinic Receptor | pKi | < 6.0 | - | |
| M3 Muscarinic Receptor | pKi | < 6.0 | - |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the on-target functional activity of this compound by quantifying its ability to stimulate cAMP production.
Materials:
-
Cells expressing the 5-HT4 receptor
-
This compound
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96- or 384-well microplates
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in microplates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the phosphodiesterase inhibitor to the assay buffer to prevent cAMP degradation.
-
Add the diluted this compound to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay
This protocol can be used to investigate potential biased agonism by measuring the recruitment of β-arrestin to the 5-HT4 receptor.
Materials:
-
Cells co-expressing a tagged 5-HT4 receptor and a tagged β-arrestin (e.g., using PathHunter or Tango assay technology)
-
This compound
-
Assay buffer
-
Detection reagents specific to the assay technology
-
96- or 384-well microplates
Methodology:
-
Cell Seeding: Seed the engineered cells in microplates.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a time determined by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents and incubate as required.
-
Measurement: Read the plate on a luminometer or fluorometer, depending on the assay format.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit a dose-response curve to determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
RS 67506 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of RS 67506 hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, it is recommended to store this compound powder at room temperature.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in water up to 80 mM. For preparing stock solutions, it is advisable to use high-purity water. Depending on the experimental requirements, other solvents may be used, but their impact on stability should be considered.
Q3: How stable is this compound in aqueous solution?
Q4: I am observing unexpected results in my experiments. Could the stability of my this compound be the issue?
Unexpected experimental outcomes can sometimes be attributed to compound degradation. If you suspect the stability of your this compound is compromised, consider the troubleshooting guide below.
Troubleshooting Guide
If you suspect degradation of your this compound, the following steps can help you investigate and mitigate the issue.
Caption: Troubleshooting workflow for suspected compound instability.
Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 454.41 g/mol | |
| Formula | C18H28ClN3O4S.HCl | |
| CAS Number | 168986-61-6 |
Solubility
| Solvent | Concentration | Source |
| Water | Up to 80 mM |
Experimental Protocols
While specific degradation pathways for this compound are not detailed in the public domain, researchers can assess the stability of their compound under their specific experimental conditions using forced degradation studies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide a framework for such studies.
General Protocol for Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water).
-
Application of Stress Conditions: Aliquot the stock solution and expose it to various stress conditions as outlined in the diagram above. It is crucial to have a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration of the study may need to be adjusted based on the observed stability.
-
Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
This information is intended to provide general guidance. Researchers should always consult relevant literature and perform their own validation for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
Technical Support Center: Minimizing Cardiovascular Side Effects with 5-HT4 Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cardiovascular side effects during experiments with 5-HT4 agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering probable causes and actionable solutions.
Table 1: Troubleshooting Common Experimental Issues
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Unexpected positive chronotropic or inotropic effects in cardiac preparations. | 1. The 5-HT4 agonist may lack selectivity and exhibit off-target effects at other receptors (e.g., β-adrenergic receptors). 2. The concentration of the agonist used may be too high, leading to non-specific effects. 3. The experimental model (e.g., species, tissue preparation) may have a higher density of 5-HT4 receptors in cardiac tissue than anticipated. | 1. Verify the selectivity profile of your agonist. Consider using a more selective 5-HT4 agonist like prucalopride. 2. Perform a dose-response curve to determine the optimal concentration that elicits the desired effect without cardiovascular side effects. 3. Characterize the 5-HT4 receptor expression in your specific experimental model. |
| Prolongation of QT interval or action potential duration in electrophysiology studies. | 1. The 5-HT4 agonist may be interacting with the hERG potassium channel, a common cause of drug-induced QT prolongation.[1][2] 2. The vehicle used to dissolve the agonist may have its own effects on ion channels. | 1. Screen the agonist for hERG channel affinity using a patch-clamp assay.[1] 2. Run a vehicle control group to rule out any effects of the solvent. 3. Use a highly selective 5-HT4 agonist with no known hERG affinity. |
| Variable or inconsistent responses to the 5-HT4 agonist across experiments. | 1. Degradation of the 5-HT4 agonist in the experimental buffer. 2. Differences in experimental conditions (e.g., temperature, pH, oxygenation). 3. Genetic variability in the animal model affecting receptor expression or function. | 1. Prepare fresh solutions of the agonist for each experiment and protect from light if necessary. 2. Standardize and carefully control all experimental parameters. 3. Use a well-characterized and genetically stable animal strain. |
| Coronary vasoconstriction observed in isolated artery preparations. | 1. The 5-HT4 agonist may have off-target activity at other serotonin receptor subtypes, such as 5-HT1B receptors, which are known to mediate vasoconstriction.[1] | 1. Test the agonist's activity on coronary artery preparations and co-administer selective antagonists for other 5-HT receptor subtypes to identify the source of the effect. 2. Utilize a 5-HT4 agonist with high selectivity over other 5-HT receptors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with 5-HT4 agonists and what are the underlying mechanisms?
A1: The primary cardiovascular side effects observed with some 5-HT4 agonists, particularly older, non-selective agents like cisapride and tegaserod, include positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, which can lead to arrhythmias.[3] The key mechanisms responsible for these side effects are:
-
hERG Potassium Channel Blockade : Non-selective agonists like cisapride can block the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][4] Inhibition of this channel can lead to a prolongation of the QT interval, a major risk factor for life-threatening arrhythmias such as Torsades de Pointes.[1]
-
Off-Target Receptor Activation : Some 5-HT4 agonists can also interact with other serotonin receptor subtypes present in the cardiovascular system. For example, tegaserod has been associated with cardiovascular ischemic events, potentially through interactions with 5-HT1 receptor subtypes that can mediate vasoconstriction.[2]
Newer, highly selective 5-HT4 agonists like prucalopride have been developed with a much-improved cardiovascular safety profile, largely due to their high selectivity for the 5-HT4 receptor and lack of significant affinity for the hERG channel or other serotonin receptor subtypes.[1][2]
Q2: How can I select a 5-HT4 agonist for my research that is less likely to cause cardiovascular side effects?
A2: To minimize the risk of cardiovascular side effects, it is crucial to select a 5-HT4 agonist with high selectivity for the 5-HT4 receptor over other receptors, especially the hERG channel and other serotonin receptor subtypes. Refer to the binding affinity and functional activity data for various agonists.
Table 2: Selectivity Profile of 5-HT4 Agonists
| Agonist | 5-HT4 Receptor Affinity (pKi/pEC50) | hERG Channel Affinity (pIC50) | 5-HT1 Receptor Affinity (pKi) | Cardiovascular Side Effect Profile |
| Cisapride | ~7.8 | ~6.5 | Moderate | High risk of QT prolongation and arrhythmias.[1][2] |
| Tegaserod | ~7.5 | Low | ~6.0 (5-HT1B/1D) | Associated with cardiovascular ischemic events.[2] |
| Prucalopride | ~8.5 | < 5.0 | Low | No significant cardiovascular safety concerns reported.[1][5] |
| Velusetrag (TD-5108) | High | Low | Low | No significant cardiovascular safety concerns reported.[1] |
| Naronapride (ATI-7505) | High | Low | Low | No significant cardiovascular safety concerns reported.[1] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. Researchers should consult the primary literature for precise values.
Q3: What are the key in vitro assays to assess the cardiovascular risk of a novel 5-HT4 agonist?
A3: A standard panel of in vitro assays is recommended to evaluate the cardiovascular safety of a new 5-HT4 agonist:
-
hERG Patch-Clamp Assay : This is a critical assay to determine if the compound blocks the hERG potassium channel, which is a primary indicator of potential QT prolongation.[1]
-
Coronary Artery Tone Assay : This assay assesses the effect of the compound on the contractility of isolated coronary arteries to identify any potential for vasoconstriction.
-
Isolated Cardiac Tissue Preparations (e.g., papillary muscle, Purkinje fibers) : These preparations allow for the assessment of the compound's effects on cardiac contractility, automaticity, and action potential duration.
-
Receptor Binding and Functional Assays : A broad panel of receptor binding and functional assays should be conducted to determine the selectivity of the agonist for the 5-HT4 receptor over other receptors, particularly other serotonin receptor subtypes.
Q4: Are there species-specific differences to consider when studying the cardiovascular effects of 5-HT4 agonists?
A4: Yes, species-specific differences in the expression and function of 5-HT4 receptors and other relevant targets can influence the cardiovascular response to agonists. For example, the density of 5-HT4 receptors in the atria and ventricles can vary between species, which may alter the inotropic and chronotropic responses. Therefore, it is important to characterize the expression of 5-HT4 receptors in the specific animal model being used and to consider the translational relevance to humans. When possible, using human-derived tissues or cells can provide more directly applicable data.
Key Experimental Protocols
Isolated Langendorff Heart Preparation
This protocol allows for the assessment of a 5-HT4 agonist's effects on global heart function, including heart rate, contractility, and coronary flow, in an ex vivo setting.
Methodology:
-
Animal Preparation : Anesthetize the animal (e.g., rat, rabbit) with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.) and administer heparin (100 U, i.p.) to prevent blood clotting.[6]
-
Heart Excision : Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation : Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
-
Stabilization : Allow the heart to stabilize for a baseline period of at least 20 minutes, ensuring a stable heart rate and coronary flow.[6]
-
Drug Administration : Introduce the 5-HT4 agonist into the perfusion solution at the desired concentrations.
-
Data Acquisition : Continuously record key parameters, including:
-
Heart rate (via ECG electrodes)
-
Left ventricular developed pressure (LVDP) and its first derivative (±dP/dt) (via a balloon catheter inserted into the left ventricle)
-
Coronary flow (collected from the effluent)
-
-
Data Analysis : Compare the recorded parameters during drug administration to the baseline values to determine the agonist's effects.
Table 3: Krebs-Henseleit Solution Composition
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
hERG Channel Patch-Clamp Assay
This electrophysiological technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.
Methodology:
-
Cell Culture : Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Cell Preparation : Plate the cells onto coverslips for recording.
-
Recording Setup : Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the cells with an external solution.
-
Patch-Clamp Recording :
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (>1 GΩ) with the cell membrane (gigaseal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
-
Compound Application : Apply the 5-HT4 agonist at various concentrations to the perfusion solution and record the corresponding changes in the hERG current.
-
Data Analysis : Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value (the concentration at which the compound inhibits 50% of the current).
Visualizations
Signaling Pathways
Caption: 5-HT4 Receptor Signaling in Cardiomyocytes.
Experimental Workflow
Caption: Cardiovascular Safety Assessment Workflow.
Logical Relationships
Caption: Go/No-Go Decision Tree for Preclinical Development.
References
- 1. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Langendorff-perfused hearts [bio-protocol.org]
Improving the selectivity of RS 67506 hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of RS 67506 hydrochloride, a potent and selective 5-HT₄ partial agonist. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to help you optimize your experiments and ensure data accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound in various experimental settings.
Q1: My experimental results show unexpected off-target effects. How can I improve the selectivity of this compound?
A1: While this compound is a highly selective 5-HT₄ receptor partial agonist, it has been reported to have affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which may contribute to off-target effects.
Troubleshooting Steps:
-
Confirm Sigma Receptor Involvement: To determine if the observed off-target effects are mediated by sigma receptors, you can perform competition binding assays using selective antagonists for σ₁ and σ₂ receptors. A shift in the dose-response curve of RS 67506 in the presence of a sigma receptor antagonist would suggest an interaction.
-
Use a More Selective 5-HT₄ Agonist: If sigma receptor activity is problematic for your experimental system, consider using an alternative 5-HT₄ agonist with a different selectivity profile.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound to use the lowest effective concentration that elicits a 5-HT₄-mediated response, thereby minimizing potential off-target effects.
Q2: I'm observing poor solubility of this compound in my aqueous buffer. What can I do?
A2: this compound is reported to be soluble in water up to 80 mM.[1] However, solubility can be influenced by the pH and composition of your buffer.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your stock solution and final assay buffer is appropriate. The hydrochloride salt form suggests that solubility is likely better in slightly acidic to neutral pH.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Freshly Prepared Solutions: Always prepare solutions fresh for each experiment to avoid potential precipitation or degradation over time.
-
Solvent Choice: If aqueous solubility remains an issue for your specific application, consider preparing a concentrated stock solution in a suitable organic solvent like DMSO, and then diluting it into your aqueous assay buffer. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
Q3: The functional response to this compound in my tissue preparation is variable or lower than expected. What are the potential causes?
A3: Variability in functional assays can arise from several factors, including tissue viability, receptor desensitization, and experimental conditions.
Troubleshooting Steps:
-
Tissue Health: Ensure that the isolated tissue is healthy and handled with care to maintain its physiological responsiveness. Use freshly prepared tissues whenever possible.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Consider shorter incubation times or a washout period between applications if you are performing cumulative dose-response curves.
-
Temperature and Oxygenation: Maintain the physiological temperature and proper oxygenation (typically with 95% O₂ / 5% CO₂) of your tissue bath to ensure optimal tissue function.
-
Antagonist Confirmation: To confirm that the observed response is mediated by 5-HT₄ receptors, pre-incubate the tissue with a selective 5-HT₄ antagonist (e.g., GR 113808). The antagonist should produce a rightward shift in the concentration-response curve to RS 67506.
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the binding affinities (pKi) of this compound for the 5-HT₄ receptor and a panel of other receptors. A higher pKi value indicates a higher binding affinity.
| Receptor/Site | pKi | Reference(s) |
| 5-HT₄ | 8.8 | [2][3] |
| 5-HT₁ₐ | < 6.0 | [2] |
| 5-HT₁ₒ | < 6.0 | [2] |
| 5-HT₂ₐ | < 6.0 | [2] |
| 5-HT₂𝒸 | < 6.0 | [2] |
| Dopamine D₁ | < 6.0 | [2] |
| Dopamine D₂ | < 6.0 | [2] |
| Muscarinic M₁₋₃ | < 6.0 | [2] |
| Sigma-1 (σ₁) | 7.9 | |
| Sigma-2 (σ₂) | 7.3 |
Intrinsic Activity: this compound is a partial agonist at the 5-HT₄ receptor with an intrinsic activity of 0.6 compared to serotonin (5-HT).[2]
Experimental Protocols
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
This protocol describes a competition binding assay to determine the affinity of this compound for the 5-HT₄ receptor using the selective antagonist radioligand [³H]-GR113808.
Materials:
-
Membrane preparation from cells or tissues expressing 5-HT₄ receptors (e.g., guinea pig striatum).
-
[³H]-GR113808 (specific activity ~80 Ci/mmol).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 10 µM GR 113808).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the corresponding this compound dilution.
-
-
Add 50 µL of [³H]-GR113808 (at a final concentration close to its Kd, e.g., 0.2 nM) to each well.
-
Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Rat Esophagus Relaxation
This protocol outlines a method to assess the functional potency of this compound by measuring its ability to induce relaxation in a pre-contracted isolated rat esophagus preparation.
Materials:
-
Male Wistar rats (200-250 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carbachol.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize the rat and dissect the esophagus.
-
Isolate the tunica muscularis mucosae and cut it into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contract the tissues with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the carbachol-induced contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Express the relaxation as a percentage of the pre-contraction induced by carbachol.
-
Construct a concentration-response curve and determine the EC₅₀ value using non-linear regression.
Visualizations
5-HT₄ Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of the 5-HT₄ receptor.
Experimental Workflow for Determining 5-HT₄ Receptor Affinity
References
Interpreting partial agonism of RS 67506 hydrochloride in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RS 67506 hydrochloride in functional assays. The content is tailored for scientists and drug development professionals working to interpret the partial agonism of this compound at the 5-HT₄ receptor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the serotonin 5-HT₄ receptor.[1][2][3] Its mechanism of action involves binding to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), and eliciting a response that is submaximal compared to the endogenous full agonist, serotonin (5-HT).[3][4] The 5-HT₄ receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]
2. What does it mean that this compound is a "partial agonist"?
A partial agonist is a compound that binds to and activates a receptor but produces a lower maximal response (lower Emax) than a full agonist, even at saturating concentrations.[4][7][8] This means that while RS 67506 can stimulate the 5-HT₄ receptor, it will not induce the full biological response that serotonin would. In the presence of a full agonist like serotonin, a partial agonist can act as a competitive antagonist, reducing the overall maximal response.[4][7]
3. What are the key parameters to consider when interpreting a dose-response curve for RS 67506?
When analyzing a dose-response curve for RS 67506, the two primary parameters to consider are:
-
EC₅₀ (Half-maximal effective concentration): This represents the concentration of RS 67506 that produces 50% of its own maximal response.[9] It is a measure of the compound's potency. A lower EC₅₀ value indicates higher potency.
-
Eₘₐₓ (Maximum effect): This is the maximum response that RS 67506 can elicit in the assay system. For a partial agonist, the Eₘₐₓ will be lower than that of a full agonist.[4][8] The Eₘₐₓ is a measure of the compound's efficacy.
It is crucial to compare the Eₘₐₓ of RS 67506 to that of a full agonist (e.g., serotonin) to quantify its intrinsic activity.
4. How is the intrinsic activity of RS 67506 determined?
Intrinsic activity (α) is a measure of the ability of a ligand to activate a receptor once bound. It is typically expressed as a ratio of the maximal response of the partial agonist to the maximal response of a full agonist.
Intrinsic Activity (α) = Eₘₐₓ (RS 67506) / Eₘₐₓ (Full Agonist)
An intrinsic activity value of less than 1 indicates partial agonism. For example, an intrinsic activity of 0.6 means that RS 67506 can only produce 60% of the maximal response of the full agonist.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from functional and binding assays.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 8.8 | Guinea pig striatum | Radioligand Binding | [2][3] |
| pEC₅₀ | 8.6 | Guinea pig oesophagus | Relaxation Assay | [3] |
| Intrinsic Activity (vs. 5-HT) | 0.6 | Guinea pig oesophagus | Relaxation Assay | [2][3] |
Experimental Protocols & Workflows
Workflow for Characterizing RS 67506 Partial Agonism
Caption: Workflow for characterizing the partial agonism of RS 67506.
Detailed Protocol: cAMP Accumulation Assay
This protocol outlines a typical cAMP accumulation assay for characterizing the activity of RS 67506 at the 5-HT₄ receptor.
Materials:
-
Cell line stably or transiently expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
5-HT (serotonin) as a full agonist control.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into the microplates at a predetermined optimal density.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and 5-HT in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells gently with assay buffer.
-
Add assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the different concentrations of RS 67506 or 5-HT to the respective wells. Include a vehicle control (buffer with no compound).
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC₅₀ and Eₘₐₓ for both RS 67506 and 5-HT.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No response or very weak response to RS 67506 | 1. Compound inactivity: The compound may have degraded. 2. Low receptor expression: The cell line may not express sufficient levels of the 5-HT₄ receptor. 3. Inefficient Gs coupling: The receptor may not be efficiently coupling to the Gs protein in your cell system. | 1. Prepare a fresh stock solution of RS 67506. 2. Verify receptor expression using techniques like qPCR or western blotting. 3. Use a cell line known to have robust 5-HT₄ receptor expression and signaling. |
| High background signal in the cAMP assay | 1. Excessive cell number: Too many cells can lead to high basal cAMP levels. 2. Endogenous receptor activation: Serum in the media may contain factors that activate the receptor. 3. Constitutive receptor activity: Some receptor constructs may have high basal activity. | 1. Optimize the cell seeding density. 2. Starve the cells in serum-free media for a few hours before the assay. 3. Use a cell line with lower constitutive activity or consider using an inverse agonist to reduce basal signaling. |
| Inconsistent or variable results | 1. Inconsistent cell numbers: Uneven cell seeding across wells. 2. PDE activity: Incomplete inhibition of phosphodiesterases. 3. Pipetting errors: Inaccurate dilutions or additions of compounds. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Optimize the concentration of the PDE inhibitor. 3. Use calibrated pipettes and follow a consistent pipetting technique. |
| Eₘₐₓ of RS 67506 is close to that of the full agonist | 1. "Spare receptors": The cell system may have a high receptor reserve, amplifying the response of the partial agonist. 2. Assay window limitations: The assay may not be sensitive enough to distinguish between a full and a high-efficacy partial agonist. | 1. Reduce the receptor expression level (e.g., by using a lower amount of transfection reagent or a cell line with lower expression). 2. Use a more sensitive cAMP detection kit or a different functional readout. |
Signaling Pathway Diagram
5-HT₄ Receptor Canonical Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway of the 5-HT₄ receptor.
References
- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 6. Human 5–HT4 and 5–HT7 Receptor Splice Variants: Are they Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. courses.edx.org [courses.edx.org]
Technical Support Center: Controlling for RS 67506 Hydrochloride Effects on Heart Rate In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS 67506 hydrochloride and its effects on heart rate in vivo.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in heart rate after administering this compound in our animal model. Is this an expected on-target effect?
A1: Yes, an increase in heart rate (tachycardia) is an expected on-target effect of this compound. RS 67506 is a potent and selective partial agonist for the serotonin 5-HT4 receptor. Activation of 5-HT4 receptors in the sinoatrial node of the heart leads to a positive chronotropic effect, resulting in an increased heart rate.[1][2]
Q2: How can we confirm that the observed tachycardia is specifically mediated by 5-HT4 receptor activation?
A2: To confirm that the heart rate increase is a direct result of 5-HT4 receptor agonism, you can pre-treat the animals with a selective 5-HT4 receptor antagonist, such as GR 113808. This antagonist will block the 5-HT4 receptors and should attenuate or completely prevent the tachycardic effect of RS 67506. If the heart rate increase persists even with the antagonist, it may suggest off-target effects or other experimental variables are at play.
Q3: We have blocked the 5-HT4 receptors with GR 113808, but still observe a minor, transient change in heart rate. What could be the cause?
A3: While RS 67506 is highly selective for the 5-HT4 receptor, it has been shown to have some affinity for sigma-1 and sigma-2 receptors. These receptors are also present in cardiac tissue and their modulation can influence cardiovascular function.[3][4] Activation of sigma-1 receptors has been linked to cardioprotective effects, while the role of sigma-2 receptors in cardiac function is still being elucidated.[4][5] To investigate this, you could consider using a selective sigma-1 or sigma-2 receptor antagonist in conjunction with the 5-HT4 antagonist to see if the residual heart rate effect is abolished.
Q4: What are the recommended animal models and routes of administration for studying the cardiovascular effects of RS 67506?
A4: Common animal models for in vivo cardiovascular studies include rats, mice, and micropigs. The choice of model will depend on your specific research question and available resources. Intravenous (i.v.) administration is often used to achieve rapid and precise dosing, allowing for the construction of accurate dose-response curves.[1] For longer-term studies, intraperitoneal (i.p.) or oral (p.o.) administration may be more appropriate. Continuous heart rate monitoring using telemetry is the gold standard for freely moving animals, as it minimizes stress-induced artifacts.
Q5: Are there any known drug-drug interactions we should be aware of when co-administering other compounds with RS 67506?
A5: Any compound that affects the sympathetic or parasympathetic nervous system, or that has its own cardiovascular effects, could potentially interact with RS 67506. For example, beta-blockers, which decrease heart rate, would be expected to counteract the effects of RS 67506. It is crucial to conduct thorough literature searches on any co-administered compounds and to include appropriate control groups in your experimental design to account for potential interactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant change in heart rate after RS 67506 administration. | 1. Incorrect dosage: The dose may be too low to elicit a response. 2. Poor drug solubility or stability: The compound may not have been properly dissolved or may have degraded. 3. Ineffective route of administration: The drug may not be reaching the systemic circulation effectively. 4. Animal model variability: The chosen animal model may have a different density or sensitivity of cardiac 5-HT4 receptors. | 1. Perform a dose-response study: Start with a low dose and escalate to determine the effective dose range in your model. 2. Verify drug formulation: Ensure the vehicle is appropriate and the compound is fully dissolved. Prepare fresh solutions for each experiment. 3. Consider alternative routes: If using a non-intravenous route, confirm bioavailability. Intravenous administration can provide a more direct assessment of cardiac effects. 4. Review literature for your specific model: Check for published data on 5-HT4 receptor expression and function in your chosen species and strain. |
| High variability in heart rate response between animals. | 1. Stress: Handling and injection procedures can cause stress-induced tachycardia, masking the drug effect. 2. Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters. 3. Individual animal differences: Biological variability is inherent in in vivo studies. | 1. Acclimatize animals: Allow sufficient time for animals to acclimate to the experimental environment and handling procedures. Use of telemetry in freely moving animals is highly recommended. 2. Standardize anesthesia protocol: If anesthesia is required, use a consistent protocol and monitor the depth of anesthesia throughout the experiment. 3. Increase sample size: A larger number of animals per group can help to account for individual variability and increase statistical power. |
| Unexpected cardiovascular effects (e.g., changes in blood pressure, arrhythmias). | 1. Off-target effects: As mentioned, RS 67506 has some affinity for sigma receptors, which could contribute to other cardiovascular responses. 2. Vehicle effects: The vehicle used to dissolve the drug may have its own cardiovascular effects. 3. Interaction with experimental conditions: Anesthesia or other concurrent procedures could be interacting with the drug. | 1. Investigate off-target effects: Use selective antagonists for potential off-target receptors (e.g., sigma receptor antagonists) to dissect the observed effects. 2. Run a vehicle control group: Always include a group of animals that receives only the vehicle to control for its effects. 3. Simplify the experimental design: If possible, reduce the number of concurrent procedures to isolate the effects of the drug. |
Quantitative Data
Table 1: In Vivo Effect of this compound on Heart Rate in Anesthetized Micropigs
| Parameter | Value | Reference |
| ED50 (i.v.) | 5.4 µg/kg | [1] |
| Maximal Heart Rate Increase | 47 beats/min | [1] |
Note: This data is from a study in anesthetized micropigs. The dose-response relationship may vary in other species and under different experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of RS 67506 Effects on Heart Rate in Rats using Telemetry
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300g).
2. Surgical Implantation of Telemetry Transmitters:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) into the peritoneal cavity according to the manufacturer's instructions. The blood pressure catheter is inserted into the abdominal aorta, and the ECG leads are placed in a lead II configuration.
-
Allow a recovery period of at least one week post-surgery to ensure the animal has returned to its normal physiological state.
3. Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions on the day of the experiment.
4. Experimental Procedure:
-
House the rats individually in their home cages placed on top of the telemetry receivers.
-
Allow the animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
Record baseline heart rate and other cardiovascular parameters for a stable period (e.g., 30-60 minutes).
-
Administer this compound via the desired route (e.g., intravenous injection through a previously implanted catheter).
-
For control experiments, pre-treat a separate group of animals with a selective 5-HT4 antagonist (e.g., GR 113808) 15-30 minutes prior to the administration of RS 67506.
-
Include a vehicle control group that receives only the vehicle.
-
Continuously record heart rate, blood pressure, and activity for a pre-determined period post-injection (e.g., 2-4 hours).
5. Data Analysis:
-
Analyze the telemetry data using appropriate software.
-
Calculate the change in heart rate from baseline for each animal.
-
Compare the heart rate changes between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Controlling for On-Target Effects using a 5-HT4 Antagonist
-
Follow the same procedure as in Protocol 1.
-
In a separate group of animals, administer a selective 5-HT4 antagonist, such as GR 113808, at a dose known to block 5-HT4 receptors in vivo (e.g., 1 mg/kg, i.p. or i.v.).
-
Administer the antagonist 15-30 minutes before the administration of RS 67506.
-
Compare the heart rate response to RS 67506 in the presence and absence of the antagonist. A significant reduction in the tachycardic effect in the antagonist-treated group confirms that the effect is mediated by 5-HT4 receptors.
Visualizations
Caption: Signaling pathway of this compound leading to increased heart rate.
Caption: Experimental workflow for in vivo heart rate studies with RS 67506.
References
- 1. researchgate.net [researchgate.net]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Cardiac sigma receptors - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]
- 5. Blockade of human atrial 5-HT4 receptors by GR 113808 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing RS 67506 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing RS 67506 hydrochloride, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1] Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are Gs-protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at room temperature.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water up to 80 mM.[1] For a stock solution, dissolve the compound in high-purity water. It is recommended to prepare fresh solutions for each experiment or to aliquot and store at -20°C for short-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Q5: What are the key safety precautions when handling this compound?
A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 454.41 g/mol | [1] |
| Formula | C18H28ClN3O4S·HCl | [1] |
| Solubility (in water) | Up to 80 mM | [1] |
| pKi at 5-HT4 | 8.8 | [1] |
Table 2: Solution Stability (General Guidance)
| Condition | Recommendation | Rationale |
| Aqueous Solution | Prepare fresh or store at -20°C for short periods. | Hydrochloride salts in aqueous solutions can be susceptible to degradation over time. |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Can lead to compound degradation and precipitation. |
| pH | Maintain a stable pH in your experimental buffer. | Extreme pH values can affect the stability and activity of the compound. |
| Light Exposure | Minimize exposure to light. | As a general precaution to prevent potential photodegradation. |
Experimental Protocols
Detailed Methodology: In Vitro cAMP Assay for 5-HT4 Receptor Activation
This protocol describes a cell-based assay to measure the increase in intracellular cAMP levels following stimulation with this compound in cells expressing the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white opaque plates.
Protocol:
-
Cell Culture: Culture the 5-HT4 receptor-expressing HEK293 cells according to standard protocols.
-
Cell Seeding: Seed the cells into 384-well plates at an optimized density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of the PDE inhibitor in the assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the assay buffer containing the PDE inhibitor and incubate for a short period.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (assay buffer with PDE inhibitor only).
-
Incubate at room temperature for the time recommended by the cAMP assay kit manufacturer (typically 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Troubleshooting Guides
Issue 1: No or low response to this compound in the cAMP assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound. Verify the purity and integrity of the compound if possible. |
| Low Receptor Expression | Confirm the expression of the 5-HT4 receptor in your cell line using a positive control agonist or via molecular biology techniques (e.g., qPCR, Western blot). |
| Suboptimal Assay Conditions | Optimize cell density, incubation times, and the concentration of the PDE inhibitor. |
| Incorrect Assay Buffer | Ensure the pH and composition of the assay buffer are appropriate for the cells and the assay. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the cells evenly. |
| Pipetting Errors | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Edge Effects in the Plate | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humid environment. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination. |
Issue 3: Unexpectedly high background signal.
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some receptor systems have a basal level of activity. This can be assessed by including a 5-HT4 receptor antagonist or inverse agonist in your experiment. |
| Assay Kit Reagent Issue | Check the expiration date and proper storage of the assay kit components. Run a standard curve to ensure the kit is performing as expected. |
| Cellular Stress | Over-confluent or stressed cells can have altered signaling pathways. Ensure proper cell culture maintenance. |
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway Activated by RS 67506.
Caption: Experimental Workflow for an In Vitro cAMP Assay.
Caption: Troubleshooting Logic for Lack of Experimental Effect.
References
Validation & Comparative
A Comparative Guide to the Prokinetic Effects of RS 67506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prokinetic agent RS 67506 hydrochloride with other notable alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential for gastrointestinal motility disorders.
Introduction to Prokinetic Agents and the Role of 5-HT4 Receptors
Prokinetic agents are pharmaceuticals that enhance coordinated gastrointestinal motility, which is often impaired in conditions like gastroparesis, chronic constipation, and gastroesophageal reflux disease (GERD).[1][2] A key target for many prokinetic drugs is the serotonin type 4 (5-HT4) receptor. Activation of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, a neurotransmitter that stimulates muscle contractions and propulsive motility throughout the gastrointestinal tract.[3][4]
This compound is a potent and selective partial agonist for the 5-HT4 receptor. This guide will compare its pharmacological profile with other agents that have historically been used or are currently in use for their prokinetic effects: cisapride, prucalopride, and metoclopramide.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
RS 67506, like other 5-HT4 receptor agonists, exerts its prokinetic effects by mimicking the action of serotonin at these receptors on enteric neurons. This activation initiates a downstream signaling cascade that ultimately leads to enhanced acetylcholine release and increased gastrointestinal motility.
Comparative In Vitro Pharmacology
The following table summarizes the in vitro pharmacological profiles of this compound and comparator prokinetic agents, focusing on their interaction with the 5-HT4 receptor.
| Compound | Receptor Affinity (pKi) for 5-HT4 Receptor | Functional Potency (pEC50) | Intrinsic Activity (vs. 5-HT) |
| RS 67506 | 8.8 (guinea pig striatum) | 8.6 (rat esophagus relaxation) | 0.6 (Partial Agonist) |
| Prucalopride | 8.6 (human 5-HT4a), 8.1 (human 5-HT4b)[3] | 7.8 (rat esophagus relaxation)[3] | Partial to Full Agonist (tissue-dependent)[3] |
| Cisapride | ~8.1 (guinea pig striatum) | ~7.9 (guinea pig ileum contraction) | Full Agonist |
| Metoclopramide | ~6.5 (guinea pig ileum)[5] | Low | Partial Agonist |
Note: Values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. pKi is the negative logarithm of the inhibitory constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.
Comparative In Vivo Efficacy
The prokinetic effects of these agents have also been evaluated in various animal models. The following table provides a summary of their in vivo efficacy in promoting gastrointestinal transit.
| Compound | Animal Model | Effect on Gastric Emptying | Effect on Intestinal Transit |
| RS 67506 | Mouse | Not explicitly detailed | Shortened whole gut transit time |
| Prucalopride | Rat | Accelerated | Accelerated gastrointestinal propulsion[4] |
| Cisapride | Rat | Accelerated | Accelerated gastrointestinal propulsion |
| Metoclopramide | Rat | Accelerated | Modest effect |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of prokinetic agents. Below are outlines of key experimental protocols used to generate the data presented in this guide.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity of a compound for the 5-HT4 receptor.
Protocol Steps:
-
Tissue Preparation: A tissue rich in 5-HT4 receptors, such as the guinea pig striatum, is homogenized.
-
Membrane Isolation: The homogenate is centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to 5-HT4 receptors (e.g., [³H]-GR113808) and varying concentrations of the test compound (e.g., RS 67506).
-
Separation: The mixture is rapidly filtered to separate the membranes with bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) is derived.
Isolated Tissue Bath Experiment for Functional Potency
This in vitro assay measures the functional effect of a compound on smooth muscle contraction or relaxation.
Protocol Steps:
-
Tissue Dissection: A segment of gastrointestinal tissue, such as the rat esophagus or guinea pig ileum, is dissected and mounted in an organ bath.
-
Equilibration: The tissue is equilibrated in a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).
-
Contraction/Relaxation Induction: The tissue is pre-contracted with an agent like carbachol to induce a stable tone.
-
Compound Addition: Increasing concentrations of the test compound are added to the organ bath.
-
Response Measurement: The resulting relaxation or contraction of the tissue is measured using a force transducer and recorded.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 (potency) and the maximum effect (efficacy) of the compound.
In Vivo Gastrointestinal Transit Study
This in vivo assay assesses the overall prokinetic effect of a compound in a living animal.
Protocol Steps:
-
Animal Fasting: Animals (e.g., mice or rats) are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally or via injection.
-
Marker Administration: After a set period, a non-absorbable colored marker (e.g., carmine red or charcoal meal) is administered orally.
-
Observation: The animals are observed, and the time to the first appearance of the colored marker in the feces is recorded as the whole gut transit time.
-
Data Analysis: The transit times of the compound-treated group are compared to the vehicle-treated control group to determine the prokinetic effect.
Conclusion
This compound demonstrates high affinity and potent partial agonism at the 5-HT4 receptor in vitro, translating to prokinetic effects in vivo. Its pharmacological profile suggests it is a promising candidate for the treatment of gastrointestinal motility disorders. A direct comparison with other prokinetic agents highlights its selectivity for the 5-HT4 receptor. Further head-to-head clinical studies are warranted to fully elucidate its therapeutic potential and safety profile relative to existing and emerging prokinetic therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of cisapride and metoclopramide for facilitating gastric emptying and improving tolerance to intragastric enteral nutrition in critically III, mechanically ventilated adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
Comparative Analysis of RS 67506 and Other 5-HT4 Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT4 receptor agonist RS 67506 with other prominent alternatives. The analysis is supported by experimental data on receptor binding affinity, functional potency, and intrinsic activity, offering a comprehensive overview for drug discovery and development.
The serotonin 4 (5-HT4) receptor, a Gs-protein coupled receptor, is a key target in the development of therapeutics for gastrointestinal motility disorders and cognitive impairment. Activation of this receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), modulating various cellular functions. A range of agonists have been developed to selectively target this receptor, each with distinct pharmacological profiles. This guide focuses on a comparative analysis of RS 67506, a potent and selective 5-HT4 receptor agonist, against other notable agonists such as prucalopride, velusetrag, naronapride, tegaserod, and cisapride.
Quantitative Comparison of 5-HT4 Receptor Agonists
The following tables summarize the key pharmacological parameters of RS 67506 and other selected 5-HT4 receptor agonists, providing a quantitative basis for comparison.
Table 1: 5-HT4 Receptor Binding Affinity (pKi)
| Compound | pKi | Species/Tissue | Radioligand | Reference |
| RS 67506 | 8.8 | Guinea-pig striatum | [3H]-GR 113808 | [1] |
| Prucalopride | 7.6 - 7.8 | Recombinant human 5-HT4 receptor splice variants | [3H]-GR113808 | [2] |
| Prucalopride | 8.6 | Human 5-HT4 receptor | Not Specified | [3] |
| Tegaserod | 8.2 | Human 5-HT4 receptor | Not Specified | [4] |
| Cisapride | Not Specified | Guinea pig striatal membranes | [3H]-GR113808 | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (pEC50) and Intrinsic Activity
| Compound | pEC50 | Intrinsic Activity (vs. 5-HT) | Assay System | Reference |
| RS 67506 | 8.6 | 0.6 | Carbachol-precontracted guinea-pig oesophagus relaxation | [1] |
| Prucalopride | 7.2 - 7.3 | 0.78 - 0.86 | Adenylyl cyclase stimulation in recombinant human 5-HT4 receptor splice variants | [2] |
| Velusetrag | 8.3 | High | Human recombinant 5-HT4 receptor | [6][7] |
| Cisapride | - | - (EC50 = 140 nM) | 5-HT4 receptor activation | [8][9] |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Intrinsic activity reflects the maximal effect of an agonist relative to a full agonist (in this case, serotonin).
Signaling Pathways of 5-HT4 Receptor Agonists
Activation of the 5-HT4 receptor by agonists like RS 67506 primarily initiates a canonical Gs-protein-coupled signaling cascade. However, evidence also suggests the involvement of G-protein-independent pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of 5-HT4 receptor agonists. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the 5-HT4 receptor.
Protocol:
-
Tissue Preparation: Homogenize guinea-pig striatum in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, add the tissue homogenate, a fixed concentration of the radioligand [3H]-GR113808, and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist.
-
Filtration: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This cell-based assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in 5-HT4 receptor signaling.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prucalopride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
Cross-Validation of RS 67506 Hydrochloride's Effects on Gut Transit Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS 67506 hydrochloride's effects on gut transit time with other prominent prokinetic agents. The information presented is intended to support research and development efforts in the field of gastrointestinal motility disorders. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for key methodologies.
Introduction to this compound
This compound is a potent and selective serotonin 5-HT₄ receptor agonist. By activating these receptors in the gastrointestinal (GI) tract, it stimulates peristalsis and accelerates intestinal transit. This mechanism of action makes it a compound of interest for conditions characterized by delayed gut motility, such as constipation.
Mechanism of Action: The 5-HT₄ Receptor Signaling Pathway
RS 67506 and other 5-HT₄ receptor agonists exert their prokinetic effects by modulating the activity of enteric neurons and smooth muscle cells. The binding of a 5-HT₄ agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately enhances gut motility.
Comparative Analysis of Prokinetic Agents
The following tables summarize the effects of this compound and other selected prokinetic agents on gut transit time. The data is compiled from various preclinical and clinical studies.
Table 1: In Vivo Effects of 5-HT₄ Receptor Agonists on Whole Gut Transit Time in Mice
| Compound | Dose | Route of Administration | Change in Whole Gut Transit Time | Reference |
| RS 67506 HCl | Data not available | Data not available | Shortened | [1] |
| Prucalopride | 1 - 2 mg/kg | Intravenous | Increased propulsion rate | [2] |
| Tegaserod | 0.10 mg/kg | Concomitant with Omeprazole | Reversed Omeprazole-induced delay | [3] |
Table 2: Effects of Various Prokinetic Agents on Gut Motility Parameters
| Compound | Class | Species | Motility Parameter | Key Findings | Reference |
| RS 67506 HCl | 5-HT₄ Agonist | Rat | Esophageal Relaxation | Exerted 5-HT₄ receptor-mediated relaxation | [1] |
| Velusetrag | 5-HT₄ Agonist | Human | Colonic Transit | Significantly accelerated colonic transit | [4] |
| Felcisetrag | 5-HT₄ Agonist | Human | Gastric, Small Bowel, and Colonic Transit | Significantly accelerated transit in all segments | |
| Prucalopride | 5-HT₄ Agonist | Rat | Intestinal Motility | Accelerated intestinal motility |
Note: Direct comparative studies under identical conditions are limited. The data presented is for informational purposes and should be interpreted with caution.
Experimental Protocols
A standardized method for assessing whole gut transit time in preclinical models is crucial for the cross-validation of prokinetic agents. The carmine red dye expulsion test is a widely accepted and utilized method.
Carmine Red Whole Gut Transit Assay in Mice
Objective: To measure the total time required for a non-absorbable marker to travel through the entire gastrointestinal tract.
Materials:
-
Carmine red dye (6% w/v) in 0.5% methylcellulose solution
-
Oral gavage needles
-
Clean cages with wire mesh bottoms or individual housing for observation
-
Stopwatch or timer
Procedure:
-
Acclimatization: House mice in the experimental room for at least 24 hours prior to the experiment to minimize stress.
-
Fasting (Optional but Recommended for Consistency): Fast mice overnight (approximately 12-16 hours) with free access to water. This helps to standardize the baseline gut content.
-
Gavage: Administer a defined volume (typically 100-200 µL) of the 6% carmine red solution via oral gavage. Record the exact time of administration for each mouse.
-
Observation: Place each mouse in a clean, individual cage. Monitor the mice for the appearance of the first red-colored fecal pellet.
-
Data Recording: Record the time of expulsion of the first red pellet. The whole gut transit time is calculated as the time elapsed between the gavage and the expulsion of the first red pellet.
Endpoint: Whole Gut Transit Time (minutes or hours).
Logical Workflow for Assessing Prokinetic Efficacy
The evaluation of a potential prokinetic agent like this compound typically follows a structured workflow, from initial screening to in-depth in vivo analysis.
Conclusion
This compound demonstrates prokinetic properties through its selective agonism of the 5-HT₄ receptor, a mechanism shared with other effective agents like prucalopride and velusetrag. While qualitative data confirms its ability to shorten gut transit time in preclinical models, further quantitative, dose-response studies are necessary for a direct and comprehensive comparison with existing and emerging therapies. The standardized experimental protocols outlined in this guide provide a framework for such future investigations, which are essential for advancing the development of novel treatments for gastrointestinal motility disorders.
References
- 1. Protein kinase A facilitates relaxation of mouse ileum via phosphorylation of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profile of RS 67506 and Newer 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the established 5-HT4 receptor agonist, RS 67506, with a focus on newer generation agonists such as prucalopride, velusetrag, and naronapride. The following sections detail the compounds' binding affinities, the experimental protocols used for their characterization, and the key signaling pathways involved in 5-HT4 receptor activation.
Data Presentation: Comparative Selectivity Profiles
The selectivity of a 5-HT4 receptor agonist is a critical determinant of its therapeutic window and potential for off-target side effects. The following table summarizes the binding affinities (pKi) of RS 67506 and newer 5-HT4 agonists for the 5-HT4 receptor and a panel of other receptors. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | RS 67506 (pKi) | Prucalopride (pKi) | Velusetrag | Naronapride (ATI-7505) |
| 5-HT4 | 8.8[1] | ~8.6 - 8.9 | High Affinity & Potency | High Affinity |
| Sigma-1 | 7.9[1] | Low Affinity | Not Reported | Not Reported |
| Sigma-2 | 7.3[1] | Low Affinity | Not Reported | Not Reported |
| 5-HT1A | < 6.0[1] | Low Affinity | No Significant Affinity | Low Affinity |
| 5-HT1D | < 6.0[1] | Low Affinity | No Significant Affinity | Low Affinity |
| 5-HT2A | < 6.0[1] | Low Affinity | No Significant Affinity | Low Affinity |
| 5-HT2B | Not Reported | Low Affinity | No Significant Affinity | Low Affinity |
| 5-HT2C | < 6.0[1] | Low Affinity | No Significant Affinity | Low Affinity |
| Dopamine D1 | < 6.0[1] | Low Affinity | No Significant Affinity | Low Affinity |
| Dopamine D2 | < 6.0[1] | Low Affinity | No Significant Affinity | Antagonist Activity |
| Muscarinic M1-M3 | < 6.0[1] | Low Affinity | Not Reported | Not Reported |
| hERG Channel | Not Reported | No Significant Affinity | No Significant Affinity | Negligible Activity |
Key Observations:
-
RS 67506: While a potent 5-HT4 agonist, RS 67506 also exhibits significant affinity for sigma-1 and sigma-2 receptors.[1] Its affinity for other serotonin, dopamine, and muscarinic receptors is considerably lower.
-
Prucalopride: Demonstrates high affinity and selectivity for the 5-HT4 receptor, with significantly lower affinity for a broad range of other receptors, contributing to its improved safety profile.
-
Velusetrag: Characterized as a highly potent and selective 5-HT4 agonist with high intrinsic activity and no significant affinity for the hERG potassium channel or other 5-HT receptor subtypes.
-
Naronapride (ATI-7505): A selective 5-HT4 receptor agonist that also possesses dopamine D2 receptor antagonist properties. It is designed for local action in the gut to enhance efficacy and safety.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to determine the selectivity and functional activity of 5-HT4 receptor agonists.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity of a test compound to the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist)
-
Receptor Source: Homogenates of guinea-pig striatum or cells expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([3H]-GR113808) at a concentration near its Kd, and varying concentrations of the test compound (e.g., RS 67506 or a newer agonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assay: cAMP Measurement in Cells Expressing 5-HT4 Receptors
This assay measures the functional activity of a 5-HT4 agonist by quantifying the increase in intracellular cyclic AMP (cAMP), a key second messenger in the 5-HT4 receptor signaling pathway.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Assay Medium: Serum-free cell culture medium.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: Compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay medium containing a PDE inhibitor. Add varying concentrations of the test agonist (e.g., RS 67506 or a newer agonist).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Mandatory Visualization: Signaling Pathways
The activation of 5-HT4 receptors initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gs protein, leading to the production of cAMP. However, evidence also points to a G-protein independent pathway involving Src tyrosine kinase.
The following diagram illustrates a typical experimental workflow for determining the binding affinity of a test compound using a radioligand binding assay.
References
A Comparative Guide to the Efficacy of RS 67506 Hydrochloride and Prucalopride in Gastrointestinal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and efficacy of two prominent 5-HT4 receptor agonists, RS 67506 hydrochloride and prucalopride, in various gastrointestinal (GI) models. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications in disorders of gut motility.
Introduction
Both this compound and prucalopride are selective agonists of the 5-hydroxytryptamine-4 (5-HT4) receptor, a key player in the regulation of gastrointestinal motility. Activation of 5-HT4 receptors, located on enteric neurons, facilitates the release of acetylcholine, a neurotransmitter that stimulates peristalsis and propulsive contractions throughout the GI tract. While both compounds share this fundamental mechanism, differences in their receptor affinity, functional activity, and selectivity can translate to distinct efficacy and safety profiles. This guide aims to provide a comprehensive, data-driven comparison to inform further research and development.
Data Presentation
Table 1: In Vitro 5-HT4 Receptor Binding Affinity
This table summarizes the binding affinity of this compound and prucalopride for the 5-HT4 receptor. The data is presented as the negative logarithm of the inhibitor constant (pKi), where a higher value indicates a stronger binding affinity. It is important to note that the data for the two compounds were obtained from different experimental systems, which may influence the results.
| Compound | Preparation | Radioligand | pKi | Reference |
| This compound | Guinea-pig striatum homogenates | [3H]-GR 113808 | 8.8 | [1] |
| Prucalopride | Human recombinant 5-HT4(c) receptors (HEK293 cells) | [3H]-GR 113808 | 7.6 |
Note: The differing experimental preparations (native tissue vs. recombinant cell line) should be considered when directly comparing these pKi values.
Table 2: In Vitro 5-HT4 Receptor Functional Activity
This table presents the functional potency (pEC50) and intrinsic activity of this compound and prucalopride at the 5-HT4 receptor. The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, with higher values indicating greater potency. Intrinsic activity represents the ability of the agonist to elicit a maximal response compared to the endogenous ligand, serotonin (5-HT).
| Compound | Tissue/Cell Model | Measured Response | pEC50 | Intrinsic Activity (vs. 5-HT) | Reference |
| This compound | Guinea-pig pre-contracted oesophagus | Relaxation | 8.6 | 0.6 (Partial Agonist) | [1] |
| Prucalopride | Guinea pig colonic longitudinal muscle/myenteric plexus | Contraction | 7.7 | 0.81 (Partial Agonist) |
Note: The functional activity of these compounds was assessed in different tissues, which may exhibit variations in receptor density and signaling pathways, thereby influencing the observed potency and intrinsic activity.
Table 3: In Vivo Efficacy in Gastrointestinal Motility Models
This table summarizes the effects of this compound and prucalopride on gastrointestinal transit in preclinical models. The data highlights the prokinetic properties of both compounds. A direct comparative study in the same animal model was not identified in the literature.
| Compound | Animal Model | GI Parameter Measured | Route of Administration | Dose | Effect | Reference |
| This compound | Mice | Whole gut transit time | Not specified | Not specified | Shortened transit time | [2] |
| Prucalopride | Rats | Gastrointestinal propulsion rate (charcoal meal) | Intravenous | 1 mg/kg and 2 mg/kg | Significantly increased propulsion at 2 and 4 hours |
Experimental Protocols
5-HT4 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the 5-HT4 receptor.
General Protocol (based on studies using [3H]-GR113808):
-
Tissue/Cell Preparation: Homogenates are prepared from a tissue known to express 5-HT4 receptors, such as the guinea-pig striatum, or from cells recombinantly expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Incubation: The homogenates are incubated with a fixed concentration of the radioligand [3H]-GR113808 and varying concentrations of the unlabeled test compound (e.g., RS 67506 or prucalopride).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Isolated Tissue Bath Assay for Functional Activity
Objective: To assess the functional potency and intrinsic activity of a 5-HT4 receptor agonist.
General Protocol (based on studies in guinea-pig oesophagus or colon):
-
Tissue Dissection: A segment of the desired gastrointestinal tissue, such as the guinea-pig oesophagus or colon, is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Contraction/Relaxation Measurement: For relaxation studies (e.g., in the oesophagus), the tissue is pre-contracted with an agent like carbachol. Cumulative concentrations of the test agonist are then added to the bath, and the resulting relaxation is recorded. For contraction studies (e.g., in the colon), cumulative concentrations of the agonist are added, and the increase in tension is measured.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 (the concentration producing 50% of the maximal response) is determined. The pEC50 is the negative logarithm of the EC50. The intrinsic activity is calculated as the maximal response produced by the test agonist divided by the maximal response produced by the reference full agonist (5-HT).
In Vivo Gastrointestinal Transit (Charcoal Meal) Assay
Objective: To evaluate the effect of a test compound on gastrointestinal motility in a whole animal model.
General Protocol (based on studies in mice or rats):
-
Animal Preparation: Animals are fasted overnight with free access to water.
-
Drug Administration: The test compound (e.g., RS 67506 or prucalopride) or vehicle is administered orally or via another relevant route.
-
Charcoal Meal Administration: After a predetermined time, a charcoal meal (typically a suspension of charcoal in a viscous vehicle like gum acacia) is administered orally.
-
Transit Time Measurement: After a specific duration, the animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Data Analysis: The distance traveled by the charcoal front from the pylorus is measured and expressed as a percentage of the total length of the small intestine. An increase in this percentage compared to the vehicle-treated group indicates a prokinetic effect.
Mandatory Visualizations
Caption: 5-HT4 receptor agonist signaling pathway in enteric neurons.
Caption: General experimental workflow for evaluating 5-HT4 receptor agonists.
Conclusion
Both this compound and prucalopride are potent 5-HT4 receptor agonists with demonstrated prokinetic activity in preclinical models. Based on the available, albeit non-comparative, in vitro data, this compound appears to exhibit a higher binding affinity and potency at the 5-HT4 receptor compared to prucalopride. Both compounds act as partial agonists.
For a more conclusive assessment, direct comparative studies are warranted. Future research should focus on evaluating this compound and prucalopride in the same in vitro and in vivo models to provide a more direct and reliable comparison of their efficacy and potency. Such studies would be invaluable for guiding the selection and development of the most promising candidates for the treatment of gastrointestinal motility disorders.
References
Comparative Analysis of RS 67506 Hydrochloride's Affinity for Sigma-1 and Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of RS 67506 hydrochloride for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. As a compound primarily recognized for its potent and selective partial agonist activity at the 5-HT₄ receptor, its interaction with sigma receptors is not extensively documented in publicly available research. This guide, therefore, contrasts the known characteristics of RS 67506 with established sigma receptor ligands to offer a clear perspective for researchers investigating sigma receptor pharmacology.
Executive Summary
Quantitative Comparison of Ligand Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and several standard sigma receptor ligands for sigma-1 and sigma-2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) | Primary Target(s) |
| This compound | Data not available | Data not available | 5-HT₄ Receptor |
| Haloperidol | 2.2 - 4.5 | 20.7 - 32 | D₂ Dopamine, Sigma-1 |
| (+)-Pentazocine | 2.9 - 16 | >10,000 | Sigma-1, Opioid |
| 1,3-di-o-tolyl-guanidine (DTG) | ~35.5 | ~39.9 | Sigma-1, Sigma-2 |
| SA4503 (Cutamesine) | 3.3 - 17.4 | 51 - 1784 | Sigma-1 |
| Siramesine | 10.5 - 17 | 0.12 | Sigma-2 |
Note: The binding affinity values can vary between studies depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used.
Signaling Pathways
The signaling mechanisms of sigma-1 and sigma-2 receptors are distinct and complex, involving interactions with various intracellular proteins and ion channels.
Sigma-1 Receptor Signaling
The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, modulates a variety of signaling pathways.[4][5][6] Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin protein) and interact with ion channels, G-protein coupled receptors, and other signaling molecules to influence calcium signaling, neuronal excitability, and cellular stress responses.[6][7][8]
Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
Sigma-2 Receptor Signaling
The sigma-2 receptor, identified as TMEM97, is also localized to the endoplasmic reticulum and is implicated in calcium signaling and cholesterol homeostasis.[9][10] Its signaling pathways are less well-defined than those of the sigma-1 receptor but are known to be involved in cell proliferation, apoptosis, and neuronal signaling.[9][11]
Figure 2: Simplified Sigma-2 Receptor Signaling Pathway.
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are fundamental for characterizing the interaction of a compound with its receptor target.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
1. Membrane Preparation:
-
Tissues rich in the target receptor (e.g., guinea pig brain for sigma-1, rat liver for sigma-2) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes containing the receptors. The resulting pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1, or [³H]DTG for sigma-2) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., RS 67506 or a reference ligand) are added to compete with the radioligand for binding to the receptor.
-
For sigma-2 assays using the non-selective radioligand [³H]DTG, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is often included to "mask" the sigma-1 sites.[12]
3. Incubation and Filtration:
-
The mixture is incubated at a specific temperature (e.g., 37°C for sigma-1, room temperature for sigma-2) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitor constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: General Experimental Workflow for Radioligand Binding Assay.
Conclusion
While this compound is a valuable tool for studying the 5-HT₄ receptor, there is currently no evidence to suggest it has a significant affinity for either sigma-1 or sigma-2 receptors. Researchers interested in the effects of RS 67506 on systems where sigma receptors are implicated should consider the possibility of off-target effects, although these are likely to occur at much higher concentrations than those required for 5-HT₄ receptor activation. For studies specifically targeting sigma receptors, the use of well-characterized, selective ligands is recommended. This guide provides the necessary comparative data and experimental context to aid in the selection of appropriate pharmacological tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of RS 67506 and Serotonin: Receptor Binding and Functional Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the synthetic compound RS 67506 and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The following sections present quantitative data on receptor binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This information is intended to assist researchers in differentiating the in vitro pharmacological profiles of these two compounds.
Data Presentation: Quantitative Comparison
The in vitro effects of RS 67506 and serotonin are distinguished by their receptor selectivity and functional efficacy. RS 67506 is a potent and selective partial agonist for the 5-HT4 receptor, whereas serotonin is a non-selective agonist across a wide range of serotonin receptor subtypes.
Table 1: Receptor Binding Affinity (pKi) of RS 67506 and Serotonin
| Receptor Subtype | RS 67506 (pKi) | Serotonin (pKi) |
| 5-HT4 | 8.8 [1] | ~7.3[2] |
| 5-HT1A | < 6.0[1] | ~8.6 |
| 5-HT1D | < 6.0[1] | ~8.0 |
| 5-HT2A | < 6.0[1] | ~7.0[3] |
| 5-HT2C | < 6.0[1] | ~6.5 |
| Sigma 1 | 7.9[1] | - |
| Sigma 2 | 7.3[1] | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for serotonin is compiled from various sources and may not be directly comparable due to different experimental conditions. The affinity of RS 67506 for dopamine D1, D2, and muscarinic M1-M3 receptors was found to be low (pKi < 6.0)[1].
Table 2: Functional Activity (pEC50 and Intrinsic Activity) of RS 67506 and Serotonin at the 5-HT4 Receptor
| Compound | pEC50 | Intrinsic Activity (relative to Serotonin) | Assay System |
| RS 67506 | 8.6 [1] | 0.6 (Partial Agonist) [1] | Carbachol-precontracted guinea pig oesophagus relaxation |
| Serotonin | 7.31[2] | 1.0 (Full Agonist) | KCl-contracted human large intestinal circular muscle relaxation |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Intrinsic activity reflects the maximal effect of a compound relative to a full agonist.
Mandatory Visualizations
Signaling Pathways
The activation of the 5-HT4 receptor by an agonist like RS 67506 or serotonin initiates a specific Gs-protein coupled signaling cascade. In contrast, serotonin's interaction with its various receptor subtypes triggers a complex array of downstream pathways.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Personal protective equipment for handling RS 67506 hydrochloride
Essential Safety and Handling Guide for RS 67506 Hydrochloride
This document provides crucial safety, handling, and disposal protocols for this compound, a potent and selective 5-HT₄ partial agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these guidelines is critical to minimize exposure and mitigate potential health risks.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is synthesized from supplier data and established best practices for handling potent neuroactive compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 168986-61-6 | |
| Molecular Formula | C₁₈H₂₈ClN₃O₄S·HCl | |
| Molecular Weight | 454.41 g/mol | [1] |
| Solubility | Soluble in water to 80 mM | |
| Storage | Store at Room Temperature | [2] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Given the potent pharmacological activity of this compound, it must be handled with care to prevent accidental exposure through inhalation, ingestion, or skin contact. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.
Personal Protective Equipment (PPE) Recommendations
The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard. | Protects against splashes and airborne particles entering the eyes. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. A NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhaling fine particles of the potent compound. |
Experimental Protocol: Standard Operating Procedure for Solution Preparation
This protocol outlines the step-by-step process for safely preparing a stock solution of this compound.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatulas, vials, and solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations within a ventilated balance enclosure or chemical fume hood to contain any airborne powder.
-
Carefully transfer the desired amount of this compound powder onto weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriate storage vial.
-
Add the desired volume of solvent (e.g., water) to the vial.
-
Secure the cap and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces, equipment, and the outside of the primary container with a suitable deactivating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Carefully doff the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE and dispose of disposable items appropriately.
-
-
Hand Hygiene:
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
